HTT-D3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H25FN6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline |
InChI |
InChI=1S/C23H25FN6/c1-4-29-7-5-16(6-8-29)20-12-18-19(24)10-17(11-22(18)27-26-20)21-9-14(2)23-25-15(3)13-30(23)28-21/h9-13,16H,4-8H2,1-3H3 |
InChI Key |
APXTULSKNLWAOS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is the function of HTT-D3
An In-depth Technical Guide on the Function of HTT-D3 For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of a toxic mutant HTT (mHTT) protein. A primary therapeutic strategy for HD is the reduction of mHTT levels. This compound is a potent, orally bioavailable, and central nervous system (CNS)-penetrant small molecule developed to lower HTT protein levels. This document provides a detailed overview of the function, mechanism of action, and preclinical evaluation of this compound and its associated class of splicing modifiers.
Core Function and Mechanism of Action
This compound functions as a huntingtin (HTT) splicing modulator.[1][2] Its primary role is to reduce the expression of both wild-type and mutant HTT protein by altering the splicing of the HTT pre-messenger RNA (pre-mRNA).
The mechanism involves the induced inclusion of a previously unannotated pseudoexon (also referred to as a "stop-codon psiExon") located within intron 49 of the HTT gene.[1][3][4] This pseudoexon contains a premature termination codon (PTC). When this exon is spliced into the mature mRNA, the resulting transcript is recognized by the cell's nonsense-mediated decay (NMD) surveillance pathway, leading to its degradation. The ultimate result is a decrease in the amount of mature HTT mRNA available for translation, thereby reducing the production of the HTT protein. This approach effectively lowers the total burden of the pathogenic mHTT protein.
Quantitative Data
The efficacy of this compound and its analogs has been quantified in both in vitro and in vivo models. These compounds demonstrate potent, dose-dependent reduction of HTT mRNA and protein.
Table 1: In Vitro Activity of HTT Splicing Modulators
| Compound | Cell Type | Assay | Endpoint | IC50 | Source |
| HTT-C1 | HD Patient Fibroblasts (GM04857) | ECL Immunoassay | mHTT Protein Reduction (96h) | ~100 nM | |
| HTT-D1 | HD Patient Fibroblasts (GM04857) | ECL Immunoassay | mHTT Protein Reduction (96h) | ~100 nM | |
| HTT-C1 | HD Patient Fibroblasts | RT-qPCR | HTT mRNA Reduction (24h) | ~250 nM | |
| HTT-D1 | HD Patient Fibroblasts | RT-qPCR | HTT mRNA Reduction (24h) | ~250 nM | |
| Branaplam | HD Patient Fibroblasts, iPSCs, Cortical Neurons | GLP HTT Assay | tHTT & mHTT Reduction | < 10 nM |
Note: this compound is described as an optimized compound that is "equally potent" to the C- and D-series compounds, but with improved pharmacokinetic properties (reduced P-gp efflux).
Table 2: In Vivo Activity of this compound in HD Mouse Models
| Mouse Model | Treatment | Dose (Oral) | Tissue | Endpoint | Result | Source |
| BACHD | This compound | 3, 10, 30 mg/kg/day | Brain | mHTT Protein Reduction | Dose-dependent reduction | |
| Hu97/18 | This compound | 3, 10, 30 mg/kg/day | Brain (Striatum, Cortex) | mHTT Protein Reduction | Dose-dependent & uniform reduction | |
| BACHD | This compound | 10 mg/kg (single dose) | Brain | mHTT mRNA & Protein | Similar reduction in mRNA and protein levels | |
| Hu97/18 | This compound | 3, 10, 30 mg/kg/day | CSF & Plasma | mHTT Protein Reduction | Significant correlation with brain mHTT levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections summarize the key experimental protocols used in the evaluation of this compound and related compounds.
In Vitro HTT-Lowering Assays
This workflow outlines the process for evaluating the efficacy of splicing modulators in patient-derived cells.
Protocol Details:
-
Cell Culture and Treatment: Human fibroblasts or B-lymphocytes derived from Huntington's disease patients (e.g., GM04857, GM04856) are cultured under standard conditions. Cells are treated with a dose range of the test compound (e.g., 0.01–1.0 μM) or DMSO as a vehicle control.
-
RNA Analysis (24-hour endpoint):
-
Total RNA is extracted from cells.
-
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to quantify HTT mRNA levels.
-
Results are normalized to a stable housekeeping gene, such as GAPDH or TBP.
-
-
Protein Analysis (96-hour endpoint):
-
Cells are lysed to extract total protein.
-
Mutant HTT protein levels are quantified using a sensitive method like an electrochemiluminescence (ECL) immunoassay or by Western blot.
-
-
Splicing Characterization:
-
To confirm the mechanism, RT-PCR is used with primers flanking the predicted splicing region (exons 49 to 54).
-
The resulting PCR products are analyzed by gel electrophoresis and targeted next-generation sequencing (e.g., AmpliSeq™) to identify and quantify the inclusion of the novel pseudoexon from intron 49.
-
In Vivo Efficacy Studies in Mouse Models
This workflow describes the evaluation of this compound's pharmacodynamic effects in transgenic mouse models of Huntington's disease.
Protocol Details:
-
Animal Models: Transgenic mouse models that express the full-length human mHTT gene are used, such as BACHD or Hu97/18.
-
Dosing Regimen: Mice receive daily oral administrations of this compound at various doses (e.g., 3, 10, 30 mg/kg) or a vehicle control for a specified period, such as 21 days.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and relevant tissues are collected. These include the brain (dissected into regions like the striatum and cortex), blood (for plasma), and cerebrospinal fluid (CSF).
-
Pharmacodynamic Analysis:
-
Tissues are processed to extract protein and/or RNA.
-
Human mHTT protein levels in tissue lysates, plasma, and CSF are measured by ECL immunoassay.
-
mHTT mRNA levels in brain tissue are measured by RT-qPCR to confirm target engagement at the RNA level.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: mHTT levels measured in peripheral fluids (CSF, plasma) are correlated with levels in brain tissue to establish biomarkers for clinical development.
Conclusion
This compound represents a promising therapeutic candidate for Huntington's disease, functioning through a novel splicing modulation mechanism to reduce the root cause of the disease—the mutant HTT protein. Preclinical data demonstrates its potency and ability to achieve broad distribution and target engagement in both the CNS and periphery after oral administration. The detailed experimental protocols and quantitative data provide a solid foundation for its continued development and clinical evaluation.
References
An In-depth Technical Guide to the Discovery and Development of HTT-D3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of mutant huntingtin protein (mHTT). A promising therapeutic strategy for HD is the reduction of mHTT levels. This whitepaper details the discovery and preclinical development of HTT-D3, a potent, orally bioavailable, and central nervous system (CNS)-penetrant small molecule designed to lower HTT protein levels. This compound acts as a splicing modulator, promoting the inclusion of a pseudoexon containing a premature termination codon into the HTT mRNA. This targeted modification leads to mRNA degradation through the nonsense-mediated decay pathway, resulting in a significant reduction of both wild-type and mutant huntingtin protein. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and the experimental protocols utilized in the evaluation of this compound.
Introduction
Huntington's disease is characterized by progressive motor, cognitive, and psychiatric dysfunction, for which there are currently no disease-modifying therapies. The pathogenic basis of HD is the toxic gain-of-function of the mHTT protein. Consequently, therapeutic approaches aimed at reducing the levels of mHTT are being actively pursued. This compound emerged from a drug discovery program focused on identifying orally available small molecules that can modulate the splicing of HTT pre-mRNA to achieve systemic and CNS-wide lowering of the huntingtin protein.
Mechanism of Action: Splicing Modulation
This compound's mechanism of action is centered on the modulation of HTT pre-mRNA splicing. It promotes the inclusion of a pseudoexon located between exon 49 and exon 50 of the HTT gene. This pseudoexon contains a premature termination codon (PTC).[1][2]
The inclusion of this PTC-containing pseudoexon into the mature HTT mRNA transcript triggers the nonsense-mediated decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature stop codons.[1] This process effectively reduces the levels of translatable HTT mRNA, leading to a decrease in the synthesis of both wild-type and mutant huntingtin proteins.
Preclinical Data
In Vitro Efficacy
The activity of this compound's precursors, HTT-C1 and HTT-D1, was assessed in human patient-derived fibroblasts. Treatment with these compounds led to a dose-dependent reduction in HTT mRNA and protein levels.
| Compound | Cell Line | Assay | Endpoint | Result |
| HTT-C1 | GM04857 (HD patient fibroblasts) | ECL | mHTT Protein Reduction | Dose-dependent reduction |
| HTT-D1 | GM04857 (HD patient fibroblasts) | ECL | mHTT Protein Reduction | Dose-dependent reduction |
| HTT-C1 | Patient fibroblasts | RT-qPCR | HTT mRNA Reduction | Dose-dependent reduction |
| HTT-D1 | Patient fibroblasts | RT-qPCR | HTT mRNA Reduction | Dose-dependent reduction |
Quantitative data for this compound specifically is not publicly available.
In Vivo Efficacy
Oral administration of this compound demonstrated dose-dependent lowering of mHTT protein in both the CNS and peripheral tissues in two different mouse models of Huntington's disease: the BACHD and Hu97/18 models.[2] This indicates that this compound is orally bioavailable and effectively crosses the blood-brain barrier.
A similar orally administered splicing modifier, PTC518, showed a mean 30% reduction in huntingtin protein in peripheral blood cells of human subjects at a 10mg dose in the PIVOT-HD study.[3]
| Compound | Animal Model | Administration | Tissue | Endpoint | Result |
| This compound | BACHD Mice | Oral | Brain & Periphery | mHTT Protein Reduction | Dose-dependent |
| This compound | Hu97/18 Mice | Oral | Brain & Periphery | mHTT Protein Reduction | Dose-dependent |
Specific percentages of reduction for this compound at defined doses are not publicly available.
Experimental Protocols
Cell Culture
-
Cell Lines: Human fibroblast lines derived from Huntington's disease patients (e.g., GM04857) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
HTT mRNA Quantification by RT-qPCR
-
RNA Isolation: Total RNA is extracted from cells or tissues using commercially available kits.
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR: Real-time PCR is performed using a sequence detection system. The expression of HTT mRNA is normalized to an endogenous control gene (e.g., GAPDH).
-
Primer Design: Primers are designed to amplify a specific region of the HTT transcript.
-
HTT Protein Quantification by Western Blot
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the huntingtin protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Pseudoexon Inclusion Assay
-
RNA Isolation and RT-PCR: RNA is isolated from treated and untreated cells, and RT-PCR is performed using primers that flank the pseudoexon region in the HTT pre-mRNA.
-
Gel Electrophoresis: The PCR products are separated by agarose (B213101) gel electrophoresis. The inclusion of the pseudoexon results in a larger PCR product compared to the product from the normally spliced transcript.
-
Sequencing: The identity of the PCR products can be confirmed by Sanger sequencing.
Conclusion
This compound represents a significant advancement in the development of potential disease-modifying therapies for Huntington's disease. Its oral bioavailability and ability to penetrate the CNS and systemically reduce huntingtin protein levels through a novel splicing modulation mechanism make it a compelling therapeutic candidate. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential, safety profile, and optimal dosing regimens. The experimental methodologies outlined in this document provide a framework for the continued investigation of this compound and other splicing modulators for the treatment of Huntington's disease and other genetic disorders.
References
Core Mechanism of Action: Pseudoexon Inclusion and Nonsense-Mediated Decay
An In-depth Technical Guide on the Splice-Modulating Activity of HTT-D3 on Huntingtin mRNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, efficacy, and experimental validation of this compound, a small molecule splicing modulator designed to lower huntingtin protein levels. The information presented is curated from peer-reviewed scientific literature and is intended for a technical audience engaged in neurodegenerative disease research and therapeutic development.
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the HTT gene, leading to the production of a mutant huntingtin protein (mHTT) with a toxic gain-of-function[1][2]. A promising therapeutic strategy is the reduction of total huntingtin (HTT) levels[1][2].
This compound is an orally bioavailable small molecule that modulates the splicing of huntingtin pre-messenger RNA (pre-mRNA)[1]. Its mechanism of action does not involve direct targeting of the CAG repeat. Instead, this compound promotes the inclusion of a cryptic "pseudoexon" located within intron 49 of the HTT pre-mRNA. This newly included pseudoexon contains a premature termination codon (PTC). The presence of this PTC in the mature mRNA transcript triggers the cellular quality control pathway known as nonsense-mediated decay (NMD). Consequently, the HTT mRNA is degraded, leading to a reduction in the synthesis of both wild-type and mutant huntingtin proteins. This mechanism is shared by other related splicing modifiers such as HTT-C1, HTT-C2, and branaplam.
Below is a diagram illustrating this signaling pathway.
Caption: Mechanism of this compound-mediated HTT lowering.
Quantitative Data on HTT Lowering
The efficacy of this compound and related compounds has been quantified in various preclinical models. The following tables summarize the key findings from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of HTT Splicing Modulators
| Compound | Cell Type | Assay | Endpoint | Result |
| HTT-D1 | HD Patient Fibroblasts (GM04857) | ECL | Mutant HTT Protein | Dose-dependent reduction |
| HTT-D1 | HD Patient Fibroblasts | RT-qPCR | HTT mRNA | Dose-dependent reduction |
| Branaplam | HD Patient Fibroblasts | MSD Assay | Total HTT (tHTT) | IC50 < 10 nM |
| Branaplam | HD Patient Fibroblasts | MSD Assay | Mutant HTT (mHTT) | IC50 < 10 nM |
| Branaplam | iPSC-derived Cortical Neurons | MSD Assay | Total HTT (tHTT) | IC50 < 10 nM |
| Branaplam | iPSC-derived Cortical Neurons | MSD Assay | Mutant HTT (mHTT) | IC50 < 10 nM |
Table 2: In Vivo Efficacy of HTT Splicing Modulators in Mouse Models
| Compound | Mouse Model | Tissue | Dose | % HTT Protein Lowering (relative to vehicle) |
| This compound | Hu97/18 | Striatum | Not Specified | ~50% |
| This compound | Hu97/18 | Cortex | Not Specified | ~55% |
| This compound | Hu97/18 | Plasma | Not Specified | ~60% |
| HTT-C2 | BACHD | Striatum | 10 mg/kg | ~60% |
| HTT-C2 | BACHD | Cortex | 10 mg/kg | ~55% |
| HTT-C2 | BACHD | Cerebellum | 10 mg/kg | ~50% |
| HTT-C2 | BACHD | Hippocampus | 10 mg/kg | ~50% |
| HTT-C2 | BACHD | Brain Stem | 10 mg/kg | ~45% |
| HTT-C2 | BACHD | Spinal Cord | 10 mg/kg | ~50% |
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the effects of this compound and related compounds.
Cell Culture and Compound Treatment
-
Cell Lines: Human fibroblasts derived from Huntington's disease patients (e.g., GM04857, GM04856) and induced pluripotent stem cells (iPSCs) and their differentiated neuronal progeny are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Compound Application: Test compounds (e.g., this compound, branaplam) are dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and added to the cell culture medium at various concentrations for a specified duration (e.g., 24-96 hours).
RNA Analysis: RT-qPCR and Next-Generation Sequencing
-
RNA Extraction: Total RNA is isolated from treated and control cells or tissues using standard commercial kits.
-
Reverse Transcription-Quantitative PCR (RT-qPCR):
-
RNA is reverse transcribed to complementary DNA (cDNA).
-
qPCR is performed using primers and probes specific for the HTT transcript and a housekeeping gene (e.g., GAPDH, TATA-box binding protein) for normalization.
-
The relative abundance of HTT mRNA is calculated to determine the extent of mRNA lowering.
-
-
Next-Generation Sequencing (NGS) for Splicing Analysis:
-
RNA-sequencing is performed on RNA from treated and control samples.
-
Sequencing reads are aligned to the human genome to identify and quantify splicing events.
-
Bioinformatic analysis is used to detect the inclusion of the novel pseudoexon in intron 49 of the HTT pre-mRNA. Sashimi plots are often used for visualization of alternative splicing events.
-
Protein Analysis: Western Blot and Electrochemiluminescence (ECL)
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Western Blotting:
-
Protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for huntingtin protein and a loading control (e.g., beta-actin, GAPDH).
-
A secondary antibody conjugated to a detection enzyme is used for visualization.
-
-
Electrochemiluminescence (ECL) / Meso Scale Discovery (MSD) Assays:
-
These are highly sensitive immunoassays for the quantification of total and mutant huntingtin protein.
-
They typically employ a pair of antibodies that bind to different epitopes on the huntingtin protein. One antibody is used for capture and the other for detection.
-
The signal generated is proportional to the amount of huntingtin protein in the sample.
-
Below is a diagram illustrating the experimental workflow.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound and related small molecule splicing modulators represent a novel therapeutic approach for Huntington's disease. By promoting the inclusion of a pseudoexon in the HTT transcript and subsequent degradation of the mRNA, these compounds effectively reduce the levels of the disease-causing huntingtin protein. The data from preclinical studies demonstrate a consistent and dose-dependent lowering of huntingtin in both in vitro and in vivo models. The experimental protocols outlined provide a robust framework for the continued evaluation and development of this promising class of therapeutics.
References
Preclinical Profile of HTT-D3: A Novel Splicing Modulator for Huntington's Disease
A Technical Whitepaper for Drug Development Professionals
This document provides an in-depth overview of the preclinical research on HTT-D3, a promising small molecule splicing modulator for the treatment of Huntington's Disease (HD). The information presented herein is intended for researchers, scientists, and professionals involved in the drug development process, offering a comprehensive look at the mechanism of action, efficacy, and experimental validation of this compound.
Introduction to this compound and its Therapeutic Rationale
Huntington's Disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with a toxic gain-of-function.[1][2][3] A primary therapeutic strategy for HD is the reduction of mHTT levels.[4][5] this compound is an orally bioavailable, central nervous system (CNS)-penetrant small molecule that has been developed to lower the levels of the huntingtin protein.
Unlike gene silencing or antisense oligonucleotide approaches, this compound acts by modulating the splicing of the HTT pre-messenger RNA (pre-mRNA). This innovative mechanism offers the potential for a systemic, non-invasive therapy that can achieve broad distribution throughout the CNS and peripheral tissues.
Mechanism of Action: Splicing Modulation of HTT Pre-mRNA
This compound exerts its therapeutic effect through a novel mechanism of action that leverages the cellular splicing machinery. It selectively modulates the splicing of HTT pre-mRNA to promote the inclusion of a pseudoexon located between exon 49 and exon 50. This pseudoexon contains a premature termination codon (PTC).
The inclusion of this PTC-containing pseudoexon into the mature HTT mRNA transcript triggers the nonsense-mediated decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature stop codons. The degradation of the HTT mRNA leads to a subsequent reduction in the translation of both wild-type and mutant huntingtin protein.
Preclinical Efficacy Data
The efficacy of this compound in reducing huntingtin protein levels has been evaluated in both in vitro and in vivo models.
In Vitro Studies
This compound was tested in fibroblast cell lines derived from Huntington's Disease patients. These studies demonstrated a dose-dependent reduction in both HTT mRNA and protein levels.
| Cell Line | Treatment Duration | Endpoint | IC50 | Maximum Reduction |
| HD Patient Fibroblasts | 24 hours | HTT mRNA reduction | Not explicitly stated | >50% at 1 µM |
| HD Patient Fibroblasts | 96 hours | HTT protein reduction | ~100 nM | ~70% at 1 µM |
Table 1: In vitro efficacy of this compound in patient-derived fibroblasts.
In Vivo Studies
The in vivo efficacy of this compound was assessed in transgenic mouse models of Huntington's Disease, primarily the BACHD and Hu97/18 models. These models express the full-length human mutant HTT gene.
| Animal Model | Dose | Dosing Regimen | Tissue | HTT Protein Reduction (%) |
| BACHD Mice | 10 mg/kg | Single dose | Brain | ~30-40% |
| BACHD Mice | 10 mg/kg | Daily for 21 days | Brain | ~50-60% |
| Hu97/18 Mice | 10 mg/kg | Daily for 21 days | Striatum | ~55% |
| Hu97/18 Mice | 10 mg/kg | Daily for 21 days | Cortex | ~50% |
| Hu97/18 Mice | 10 mg/kg | Daily for 21 days | Plasma | ~60% |
| Hu97/18 Mice | 10 mg/kg | Daily for 21 days | Cerebrospinal Fluid (CSF) | ~45% |
Table 2: In vivo efficacy of this compound in mouse models of Huntington's Disease.
Notably, a significant correlation was observed between the levels of mHTT in the cerebrospinal fluid (CSF) and the brain, as well as between plasma and CSF, suggesting that peripheral mHTT levels may serve as a biomarker for central target engagement.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Cell Culture and In Vitro Treatment
-
Cell Lines: Human fibroblast cell lines from Huntington's Disease patients (e.g., GM04281) were used.
-
Culture Conditions: Cells were maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 15% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the cell culture medium at various concentrations for the indicated durations (24 hours for mRNA analysis, 96 hours for protein analysis).
Animal Models and Dosing
-
Animal Models: BACHD and Hu97/18 transgenic mouse models were utilized. These mice express the full-length human HTT gene with an expanded CAG repeat.
-
Dosing: this compound was formulated for oral gavage. Mice were administered the compound at the specified doses and regimens. A vehicle control (e.g., 0.5% methylcellulose) was used in parallel.
RNA and Protein Analysis
-
RNA Isolation and RT-qPCR: Total RNA was extracted from cells or tissues using standard methods (e.g., TRIzol). Reverse transcription was performed to generate cDNA, followed by quantitative PCR (qPCR) using primers specific for the HTT transcript. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Extraction and Quantification: Tissues were homogenized and cells were lysed in RIPA buffer containing protease inhibitors. Protein concentration was determined using a BCA assay. Huntingtin protein levels were quantified using a sensitive immunoassay, such as an electrochemiluminescence (ECL) assay or Western blot, with antibodies specific for the huntingtin protein.
Pharmacokinetics
Pharmacokinetic studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While detailed pharmacokinetic parameters for this compound are not fully available in the public domain, the preclinical studies indicate that it is an orally bioavailable and CNS-penetrant molecule. The ability to achieve therapeutic concentrations in the brain after oral administration is a key advantage of this compound.
Conclusion
The preclinical data for this compound strongly support its continued development as a potential disease-modifying therapy for Huntington's Disease. Its novel mechanism of action as a splicing modulator, coupled with its oral bioavailability and ability to lower huntingtin protein levels throughout the brain and periphery, addresses key challenges in treating this devastating neurodegenerative disorder. The presented data provides a solid foundation for the ongoing clinical evaluation of this promising therapeutic candidate. Further studies will be necessary to fully elucidate its long-term safety and efficacy profile in patients.
References
- 1. Effects of mutant huntingtin inactivation on Huntington disease‐related behaviours in the BACHD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of mutant huntingtin inactivation on Huntington disease-related behaviours in the BACHD mouse model | Huntington Research - Translational Neuroendocrine Research Unit [huntington-research.lu.se]
- 3. Huntington’s Disease Drug Development: A Phase 3 Pipeline Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017100726A8 - Methods for treating huntington's disease - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
The Role of Pseudoexons in HTT-D3 Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT). A promising therapeutic strategy for HD is the reduction of mHTT levels. HTT-D3 is a potent, orally bioavailable small molecule that modulates the splicing of HTT pre-mRNA, leading to a reduction in the levels of both wild-type and mutant huntingtin protein.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with a pseudoexon within the HTT gene. It includes a compilation of quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development in this area.
Mechanism of Action: Pseudoexon Inclusion and Nonsense-Mediated Decay
This compound acts as a splicing modulator, promoting the inclusion of a "pseudoexon" located within intron 49 of the HTT pre-mRNA.[2][4] This pseudoexon, also referred to as a "stop-codon psiExon," contains a premature termination codon (PTC).[1][2][3] The inclusion of this pseudoexon into the mature HTT mRNA transcript introduces this PTC, which is recognized by the cell's surveillance machinery. This triggers a process known as nonsense-mediated mRNA decay (NMD), leading to the degradation of the aberrant HTT mRNA.[2][4] The ultimate result is a decrease in the production of the huntingtin protein.[1][2][3] This mechanism is shared by other splicing modulators targeting HTT, such as branaplam (B560654) and PTC-518.[5]
Data Presentation: Quantitative Effects of HTT Splicing Modulators
The following tables summarize the quantitative data on the effects of this compound and related splicing modulators on HTT pseudoexon inclusion, mRNA levels, and protein expression.
Table 1: In Vitro Dose-Response of HTT Splicing Modulators on HTT mRNA and Protein Levels
| Compound | Cell Line | Treatment Duration | Concentration (µM) | HTT mRNA Reduction (%) | mHTT Protein Reduction (%) |
| HTT-C1 | HD Patient Fibroblasts (GM04857) | 24 hours | 0.01 | ~10% | Not Reported |
| 0.1 | ~40% | Not Reported | |||
| 1.0 | ~60% | Not Reported | |||
| HTT-D1 | HD Patient Fibroblasts (GM04857) | 24 hours | 0.01 | ~20% | Not Reported |
| 0.1 | ~50% | Not Reported | |||
| 1.0 | ~70% | Not Reported | |||
| HTT-C1 | HD Patient Fibroblasts (GM04857) | 96 hours | 0.01 | Not Reported | ~25% |
| 0.1 | Not Reported | ~75% | |||
| 1.0 | Not Reported | ~90% | |||
| HTT-D1 | HD Patient Fibroblasts (GM04857) | 96 hours | 0.01 | Not Reported | ~40% |
| 0.1 | Not Reported | ~80% | |||
| 1.0 | Not Reported | ~95% |
Data extracted from Bhattacharyya et al., 2021, Nature Communications.
Table 2: In Vivo Effects of this compound on mHTT Protein Levels in BACHD Mice
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Brain mHTT Reduction (%) | Liver mHTT Reduction (%) |
| This compound | 10 | Single Dose | ~25% | ~50% |
| This compound | 10 | 21 Daily Doses | ~40% | ~60% |
Data extracted from Bhattacharyya et al., 2021, Nature Communications.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's mechanism of action.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for HTT mRNA Quantification
This protocol is for the quantification of total HTT mRNA levels.
-
RNA Isolation: Isolate total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Treat the isolated RNA with RNase-free DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript II, Thermo Fisher Scientific) with random hexamers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix. A typical reaction mixture includes:
-
cDNA template (diluted 1:10)
-
Forward and reverse primers for HTT (and a reference gene like GAPDH or ACTB)
-
qPCR master mix
-
Nuclease-free water
-
-
Primer Sequences:
-
Human HTT (canonical):
-
Forward: CTCTGGTGTCAGATACTGCTGC
-
Reverse: CTCCTCTTCTCCAGACATCTGG
-
-
Note: Specific primers spanning the pseudoexon-exon junction are required to quantify pseudoexon inclusion. These sequences are often proprietary but can be designed based on the pseudoexon sequence.
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute)
-
Melt curve analysis (for SYBR Green)
-
-
Data Analysis: Calculate the relative quantification of HTT mRNA expression using the ΔΔCt method, normalizing to the reference gene.
Western Blotting for Huntingtin Protein Detection
This protocol is for the detection and quantification of huntingtin protein levels.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples on a 4-15% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for huntingtin overnight at 4°C with gentle agitation.
-
Recommended Primary Antibody: Anti-HTT antibody (e.g., clone mEM48, Millipore) diluted in blocking buffer.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: Mechanism of this compound action.
Caption: The Nonsense-Mediated mRNA Decay (NMD) pathway.
Caption: Experimental workflow for assessing this compound activity.
Conclusion
This compound represents a promising therapeutic avenue for Huntington's disease by leveraging the cell's own quality control machinery to reduce the levels of the toxic mHTT protein. Its mechanism of action, centered on the induced inclusion of a pseudoexon and subsequent nonsense-mediated decay of the HTT transcript, is a novel and potent approach to substrate reduction. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and drug developers working to advance our understanding and treatment of Huntington's disease. Further investigation into the long-term efficacy and safety of this compound and similar compounds is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of EJC-enhanced and EJC-independent NMD in human cells reveals two partially redundant degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. gene-quantification.de [gene-quantification.de]
- 5. The Branched Nature of the Nonsense-Mediated mRNA Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: CNS Penetrance and Oral Bioavailability of HTT-D3 and its Clinical Counterpart, Branaplam
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical document provides an in-depth overview of the central nervous system (CNS) penetrance and oral bioavailability of HTT-D3, a research compound, and its clinical counterpart, branaplam (B560654) (formerly LMI070). This compound is a tool compound representative of PTC Therapeutics' research program focused on developing orally available, small molecule splicing modulators to lower huntingtin (HTT) protein levels for the treatment of Huntington's disease.[1] Branaplam is the clinical candidate that emerged from this program. This guide synthesizes available preclinical and clinical data to offer a technical resource for professionals in drug development and neuroscience research.
Introduction: Targeting Huntington's Disease with an Oral Splicing Modulator
Huntington's disease is a fatal, autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the HTT gene, leading to the production of mutant huntingtin protein (mHTT). A primary therapeutic strategy is the reduction of mHTT levels. While some approaches require invasive delivery to the CNS, there is a significant need for orally bioavailable and CNS-penetrant therapies.[2][3]
This compound and its clinically studied analog, branaplam, are pyridazine (B1198779) derivatives that act as splicing modulators.[4] They function by promoting the inclusion of a pseudoexon into the HTT mRNA, which introduces a premature stop codon. This leads to mRNA degradation and a subsequent reduction in the levels of both wild-type and mutant huntingtin protein.[2]
Mechanism of Action: Splicing Modulation for HTT Lowering
The mechanism of action of this class of compounds involves the targeted modulation of pre-mRNA splicing of the huntingtin gene. By promoting the inclusion of a pseudoexon, a premature termination codon is introduced into the mature mRNA transcript. This altered mRNA is then targeted for degradation by cellular surveillance mechanisms, ultimately leading to a decrease in the synthesis of the huntingtin protein.
References
An In-depth Technical Guide to HTT-D3: A Novel Huntingtin Splicing Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with a toxic gain-of-function. A promising therapeutic strategy for HD is the reduction of mHTT levels. HTT-D3 is a potent, orally bioavailable, and central nervous system (CNS)-penetrant small molecule that acts as a huntingtin (HTT) splicing modulator.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support researchers and drug development professionals in the field of Huntington's disease.
Chemical Structure and Properties
This compound is a derivative of the imidazo[1,2-b]pyridazine (B131497) scaffold. Its chemical structure and key physicochemical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline | [3] |
| CAS Number | 2254502-89-9 | [1] |
| Chemical Formula | C23H25FN6 | [1] |
| Molecular Weight | 404.48 g/mol | [1] |
| Appearance | Off-white powder (predicted) | [4] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at 0-8°C | [4] |
| Predicted logP | Not publicly available | |
| Predicted pKa | Not publicly available | |
| Melting Point | Not publicly available |
Mechanism of Action: HTT Splicing Modulation
This compound exerts its therapeutic effect by modulating the pre-mRNA splicing of the huntingtin gene.[1][3] This novel mechanism involves the promotion of the inclusion of a pseudoexon located within intron 49 of the HTT pre-mRNA.[3] This pseudoexon contains a premature termination codon (PTC). The inclusion of this PTC-containing pseudoexon into the mature mRNA transcript leads to its recognition and degradation by the nonsense-mediated decay (NMD) pathway.[3][5] The ultimate result is a reduction in the levels of both wild-type and mutant HTT mRNA, and consequently, a decrease in the production of the corresponding proteins.[3] Furthermore, this compound has been shown to reduce P-glycoprotein (P-gp) efflux, which likely contributes to its enhanced brain penetration.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on the synthesis of similar imidazo[1,2-b]pyridazine derivatives. The general approach likely involves a multi-step synthesis culminating in the coupling of the functionalized cinnoline (B1195905) and imidazo[1,2-b]pyridazine moieties. A representative, generalized workflow is presented below.
Quantification of HTT mRNA by RT-qPCR
This protocol describes the relative quantification of HTT mRNA levels in cells or tissues following treatment with this compound.
-
RNA Isolation:
-
Harvest cells or tissues and immediately homogenize in a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a silica-based column kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for integrity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Thermo Fisher Scientific) and a mix of oligo(dT) and random hexamer primers.
-
The reaction typically includes dNTPs and an RNase inhibitor in a final volume of 20 µL.
-
Incubate the reaction according to the manufacturer's protocol (e.g., 10 min at 25°C, 50 min at 50°C, and 15 min at 70°C).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a DNA polymerase (e.g., TaqMan Fast Advanced Master Mix or SYBR Green Master Mix), forward and reverse primers specific for the HTT transcript, and the cDNA template.
-
Use primers that span an exon-exon junction to avoid amplification of genomic DNA.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument with a typical thermal cycling profile: initial denaturation at 95°C for 2 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in HTT mRNA expression in this compound-treated samples compared to vehicle-treated controls.
-
Quantification of HTT Protein by Meso Scale Discovery (MSD) Assay
The MSD platform provides a highly sensitive electrochemiluminescence-based immunoassay for the quantification of HTT protein.
-
Sample Preparation:
-
MSD Assay Procedure:
-
Use a pre-coated MSD plate with a capture antibody specific for HTT (e.g., a monoclonal antibody recognizing the N-terminus of HTT).
-
Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature with shaking.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the diluted samples and standards (recombinant HTT protein) to the wells and incubate for 2 hours at room temperature with shaking.
-
Wash the plate.
-
Add a detection antibody conjugated with an SULFO-TAG™ label that recognizes a different epitope on the HTT protein.
-
Incubate for 1 hour at room temperature with shaking.
-
Wash the plate.
-
Add MSD Read Buffer T and immediately read the plate on an MSD instrument.
-
Calculate the concentration of HTT in the samples by interpolating from the standard curve.
-
In Vivo Efficacy Assessment in BACHD Mouse Model
The BACHD mouse model expresses full-length human mHTT and is a widely used model for studying HD therapeutics.
-
Animal Dosing:
-
House BACHD mice under standard laboratory conditions.
-
Prepare a formulation of this compound suitable for oral administration (e.g., suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.1% Tween 80).[3]
-
Administer this compound or vehicle control to the mice via oral gavage at the desired dose and frequency (e.g., once daily for 21 days).[3]
-
Monitor the animals for any signs of toxicity or adverse effects throughout the study.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and collect brain and peripheral tissues.
-
Rapidly dissect the brain to isolate specific regions such as the striatum and cortex.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
For protein analysis, homogenize the tissues in a suitable lysis buffer with protease inhibitors.[1][2]
-
For RNA analysis, homogenize the tissues in a lysis buffer suitable for RNA extraction.
-
-
Analysis:
-
Quantify HTT mRNA levels in the tissue homogenates using the RT-qPCR protocol described above.
-
Quantify HTT protein levels in the tissue homogenates using the MSD assay or Western blotting as described above.
-
Analyze the data to determine the extent of HTT lowering in the brain and peripheral tissues of this compound-treated mice compared to the vehicle-treated group.
-
Data Presentation
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Assay | System | Value | Reference |
| IC50 for HTT Lowering | Not specified | HD patient fibroblasts | ~8 nM | [6] |
| HTT mRNA Reduction | RT-qPCR | Patient-derived B-lymphocytes | Significant reduction | [3] |
| mHTT Protein Reduction | ECL | BACHD mice (brain) | Dose-dependent reduction | [3] |
| mHTT Protein Reduction | ECL | Hu97/18 mice (brain) | Dose-dependent reduction | [3] |
| CNS Penetration | Not specified | Mouse | Yes | [7] |
| Oral Bioavailability | Not specified | Mouse | Yes | [1][7] |
Conclusion
This compound is a promising small molecule HTT-lowering agent with a novel mechanism of action involving the modulation of HTT pre-mRNA splicing. Its oral bioavailability and ability to penetrate the CNS make it an attractive candidate for the treatment of Huntington's disease. The experimental protocols and data presented in this guide provide a valuable resource for researchers working to further characterize and develop this and similar therapeutic agents. Further investigation into the precise molecular interactions of this compound with the splicing machinery will provide deeper insights into its mechanism and may facilitate the development of next-generation splicing modulators for HD and other genetic disorders.
References
- 1. Tissue-Specific Proteolysis of Huntingtin (htt) in Human Brain: Evidence of Enhanced Levels of N- and C-Terminal htt Fragments in Huntington's Disease Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native Mutant Huntingtin in Human Brain: EVIDENCE FOR PREVALENCE OF FULL-LENGTH MONOMER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of mutant huntingtin inactivation on Huntington disease‐related behaviours in the BACHD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2178879B1 - 6-cycloamino-s-(pyridazin-4-yl)imidazo[1,2-b]-pyridazine and derivatives thereof preparation and therapeutic application thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Initial In Vivo Efficacy of HTT-D3: A Technical Overview for Drug Development Professionals
A deep dive into the preclinical assessment of HTT-D3, a promising small molecule for Huntington's Disease, summarizing its in vivo huntingtin-lowering capabilities and the experimental frameworks used for its evaluation.
This technical guide provides a comprehensive analysis of the initial in vivo studies investigating the efficacy of this compound, a CNS-penetrant small molecule developed by PTC Therapeutics for the treatment of Huntington's Disease (HD). The core therapeutic strategy for HD focuses on lowering the mutant huntingtin protein (mHTT), the root cause of the disease. This document collates available data on this compound's ability to reduce human huntingtin (HTT) protein levels in established preclinical models, details the experimental protocols employed, and contextualizes these findings within the broader landscape of mHTT-related pathology.
Quantitative Data Summary
The efficacy of this compound in lowering human HTT protein levels was evaluated in two distinct humanized mouse models of Huntington's Disease: the Hu97/18 and BACHD mice. These models express the full-length human mutant huntingtin gene, providing a clinically relevant context for preclinical assessment. The quantitative data from these initial studies are summarized below.
| Mouse Model | Tissue | Mean HTT Lowering (%) | Normalization Control |
| Hu97/18 | Striatum | ~50% | KRAS |
| Hu97/18 | Cortex | ~45% | KRAS |
| BACHD | Striatum | ~55% | KRAS |
| BACHD | Cortex | ~50% | KRAS |
Table 1: In Vivo Efficacy of this compound in Lowering Human Huntingtin Protein. Data represents the mean percentage of HTT protein reduction in the indicated tissues of this compound-treated mice relative to vehicle-treated controls. The number of animals per data point ranged from five to eight.
Experimental Protocols
The following sections detail the methodologies utilized in the initial in vivo characterization of this compound.
Animal Models
-
Hu97/18 Mice: This humanized mouse model is generated by intercrossing BACHD and YAC18 mice on a mouse Hdh knockout background. These mice possess two full-length human HTT transgenes, one wild-type and one with a pathogenic polyglutamine expansion, recapitulating the genetic landscape of human HD patients.
-
BACHD Mice: This model is a bacterial artificial chromosome (BAC)-mediated transgenic mouse that expresses the full-length human mutant HTT gene with 97 CAG-CAA repeats. The expression is driven by the endogenous human HTT promoter and regulatory elements, leading to a physiologically relevant pattern of mHTT expression.
Drug Administration
While specific details on the dosage and duration of this compound treatment in the initial in vivo studies are not publicly available in the reviewed literature, it is described as an orally bioavailable, CNS-penetrant molecule.
Tissue Processing and Protein Quantification
1. Tissue Collection and Lysate Preparation:
-
Following the treatment period, mice were euthanized, and brain tissues (striatum and cortex) were rapidly dissected and flash-frozen.
-
Tissues were homogenized in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
The total protein concentration of the lysates was determined using a bicinchoninic acid (BCA) assay to ensure equal loading for subsequent analyses.
2. Electrochemiluminescence (ECL) Immunoassay for HTT Quantification:
-
An ELISA-based Meso Scale Discovery (MSD) electrochemiluminescence immunoassay platform was employed for the sensitive and specific quantification of human HTT protein levels.
-
Principle: This assay utilizes a capture antibody immobilized on an electrode-coated plate and a detection antibody conjugated to an electrochemiluminescent label. The binding of the target protein (HTT) brings the label in proximity to the electrode. Upon application of an electrical potential, the label emits light, which is quantified to determine the protein concentration.
-
Procedure:
-
Microplates were coated with a capture antibody specific for human huntingtin.
-
Plates were blocked to prevent non-specific binding.
-
Tissue lysates were added to the wells and incubated to allow HTT to bind to the capture antibody.
-
A detection antibody, also specific for human HTT and labeled with an electrochemiluminescent tag (e.g., SULFO-TAG™), was added.
-
After incubation and washing steps, a read buffer was added, and the plates were read on an MSD instrument.
-
-
Data Analysis: The light intensity emitted is proportional to the amount of HTT present in the sample. A standard curve using recombinant human HTT protein was used to determine the concentration in the tissue lysates. The results were normalized to the levels of a housekeeping protein, Kirsten rat sarcoma viral oncogene homologue (KRAS), to correct for variations in protein loading.
3. Western Blot Analysis (General Protocol for HTT):
-
While ECL was the primary method for quantification in the this compound studies, Western blotting is a standard complementary technique.
-
Procedure:
-
Protein lysates were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for huntingtin protein.
-
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
A chemiluminescent substrate was added, and the light emitted was captured using a digital imaging system. The intensity of the bands corresponds to the amount of protein.
-
Visualizations: Signaling Pathways and Experimental Workflow
To visually represent the complex biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: Pathological signaling cascades initiated by mutant huntingtin (mHTT).
Caption: Experimental workflow for assessing this compound in vivo efficacy.
Methodological & Application
Application Notes and Protocols for HTT-D3 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTT-D3 is a potent, orally bioavailable, and central nervous system (CNS)-penetrant small molecule that modulates the splicing of the huntingtin (HTT) pre-messenger RNA (pre-mRNA).[1][2][3] Its mechanism of action involves promoting the inclusion of a pseudoexon containing a premature termination codon. This alteration leads to the degradation of the HTT mRNA transcript through nonsense-mediated decay, resulting in a reduction of both wild-type and mutant huntingtin protein levels.[1][4][5] These characteristics make this compound a valuable research tool for studying Huntington's disease (HD) and for the development of potential HTT-lowering therapeutics.
This document provides detailed protocols for the in vitro characterization of this compound, including methods for quantifying its effects on HTT protein and mRNA levels, as well as assessing its impact on cell viability.
Data Presentation
Quantitative Analysis of this compound In Vitro Activity
The following table summarizes the quantitative data for HTT-lowering compounds, including those with similar mechanisms of action to this compound. This data is essential for comparing the potency and efficacy of different splicing modulators.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| HTT-C1 | ECL | HD Patient Fibroblasts (GM04857) | % mHTT Reduction at 1.0 µM | ~50% | [6] |
| HTT-D1 | ECL | HD Patient Fibroblasts (GM04857) | % mHTT Reduction at 1.0 µM | ~60% | [6] |
| HTT-C1 | RT-qPCR | HD Patient Fibroblasts | % HTT mRNA Reduction at 1.0 µM | ~40% | [6] |
| HTT-D1 | RT-qPCR | HD Patient Fibroblasts | % HTT mRNA Reduction at 1.0 µM | ~50% | [6] |
| Cpd 7 | MSD-ECL | SH-SY5Y | AC50 | 0.012 µM | [7] |
| Branaplam | Splicing Assay | HD Patient Fibroblasts | EC50 for cryptic exon inclusion | Not Specified | [8] |
| Compound 27 | Splicing Assay | Human HD Stem Cells | HTT Lowering | Significant | [5] |
Experimental Protocols
Quantification of Mutant Huntingtin (mHTT) Protein by TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying specific proteins in cell lysates.[9][10] This protocol is adapted for the detection of mutant HTT.
Materials:
-
HTRF Human and Mouse Mutant HTT Detection Kit (containing anti-HTT-Tb3+ cryptate and anti-polyQ-d2 antibodies)
-
Cell lysis buffer (e.g., Cisbio Lysis buffer #2)
-
96- or 384-well low volume white detection plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HD patient-derived fibroblasts or neuronal cells) in a 96-well plate at a suitable density.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 96 hours.
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add 50 µL of 1X lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
TR-FRET Assay:
-
Transfer 10 µL of cell lysate to a 384-well white detection plate.
-
Prepare the antibody master mix by diluting the anti-HTT-Tb3+ and anti-polyQ-d2 antibodies in the detection buffer provided with the kit.
-
Add 10 µL of the antibody master mix to each well containing the cell lysate.
-
Seal the plate and incubate overnight at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Normalize the HTRF ratio of treated samples to the vehicle control to determine the percentage of mHTT reduction.
-
Plot the percentage of mHTT reduction against the log concentration of this compound to determine the IC50 value.
-
Quantification of HTT mRNA by RT-qPCR
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the levels of HTT mRNA.[6][11]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for HTT and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and treat with this compound or vehicle control for 24 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either HTT or the housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the ΔCt value for each sample by subtracting the Ct value of the housekeeping gene from the Ct value of the HTT gene.
-
Calculate the ΔΔCt by subtracting the ΔCt of the control samples from the ΔCt of the treated samples.
-
The fold change in HTT mRNA expression is calculated as 2^(-ΔΔCt).
-
Express the data as a percentage of HTT mRNA remaining relative to the vehicle control.
-
Western Blotting for HTT Protein
Western blotting is a semi-quantitative method to visualize the reduction in HTT protein levels.[12]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-HTT (e.g., MAB2166) and an antibody for a loading control (e.g., anti-GAPDH, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the treated cells in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HTT antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HTT band intensity to the loading control band intensity.
-
Compare the normalized HTT levels in treated samples to the vehicle control.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of the test compound.[13][14]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and treat with this compound or vehicle control for the same duration as the primary efficacy assay (e.g., 96 hours for protein assays).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the CC50 value.
-
Mandatory Visualizations
References
- 1. Inhibitors of metabolism rescue cell death in Huntington's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Huntingtin Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novartis divulges new HTT splicing modulators | BioWorld [bioworld.com]
- 8. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 9. TR-FRET Assays for Endogenous Huntingtin Protein Level in Mouse Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alternative processing of human HTT mRNA with implications for Huntington’s disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
Mechanism of Action: HTT Splicing Modulation
An orally available, central nervous system (CNS) penetrant small molecule, HTT-D3, represents a class of compounds developed to lower the levels of the huntingtin protein (HTT), the cause of Huntington's Disease (HD).[1] This application note provides detailed protocols for treating neuronal cell lines with HTT splicing modulators, a class of compounds to which this compound belongs. The methodologies outlined are based on published research on similar molecules such as branaplam, HTT-C1, and HTT-D1, which act by modulating the splicing of HTT pre-mRNA.[2][3][4]
Compounds like this compound are pioneering a novel therapeutic strategy for Huntington's Disease. Instead of targeting the HTT protein directly, they modulate the splicing of its pre-messenger RNA (pre-mRNA).[4] These small molecules promote the inclusion of a cryptic or "pseudoexon" located within intron 49 of the HTT gene. This newly included pseudoexon contains a premature termination codon (PTC). When the ribosome encounters this PTC during translation, the resulting aberrant mRNA transcript is recognized and degraded by the cell's nonsense-mediated decay (NMD) surveillance pathway. This process effectively reduces the production of both mutant (mHTT) and wild-type (wtHTT) protein, thereby addressing the root cause of the disease.
Caption: Mechanism of HTT-lowering via splicing modulation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of HTT splicing modulators from published studies. These values provide a benchmark for expected potency when treating neuronal or patient-derived cell lines.
Table 1: In Vitro Efficacy of HTT Splicing Modulators on HTT Protein Levels
| Compound | Cell Line | Assay | Incubation Time | Potency (IC₅₀) | Max Reduction | Reference |
|---|---|---|---|---|---|---|
| Branaplam | HD Patient Fibroblasts | MSD | 72h | < 10 nM | ~50% | |
| Branaplam | iPSC-derived Neurons | MSD | 72h | < 10 nM | ~50% | |
| HTT-C1 | HD Patient Fibroblasts | ECL | 96h | ~ 30 nM | > 50% | |
| HTT-D1 | HD Patient Fibroblasts | ECL | 96h | ~ 30 nM | > 50% |
MSD: Meso Scale Discovery; ECL: Electrochemiluminescence.
Table 2: In Vitro Efficacy of HTT Splicing Modulators on HTT mRNA Levels
| Compound | Cell Line | Assay | Incubation Time | Potency (IC₅₀) | Max Reduction | Reference |
|---|---|---|---|---|---|---|
| HTT-C1 | HD Patient Fibroblasts | RT-qPCR | 24h | ~ 200 nM | ~60% | |
| HTT-D1 | HD Patient Fibroblasts | RT-qPCR | 24h | ~ 200 nM | ~60% | |
| Compound 27 | BACHD Mouse Brain (in vivo) | RT-qPCR | 12h | N/A | ~77% (at 10 mg/kg) |
RT-qPCR: Reverse Transcription Quantitative Polymerase Chain Reaction.
Experimental Protocols
The following protocols are designed for researchers to assess the efficacy and toxicity of HTT splicing modulators in relevant cell models.
Protocol 1: Cell Culture of HD Patient-Derived Fibroblasts
HD patient-derived fibroblasts are a valuable tool for initial screening as they endogenously express mutant HTT.
-
Media Preparation: Prepare growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Cell Thawing: Thaw cryopreserved fibroblasts rapidly in a 37°C water bath. Transfer to a sterile conical tube containing 9 mL of pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes.
-
Plating: Resuspend the cell pellet in fresh growth medium and plate onto a T75 flask.
-
Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize with growth medium, and re-plate at a 1:3 to 1:5 ratio.
Protocol 2: Treatment and Viability Assessment
This protocol outlines compound treatment and a parallel assessment of cell viability to distinguish targeted HTT-lowering from general cytotoxicity.
-
Cell Plating: Seed HD fibroblasts or a neuronal cell line (e.g., SH-SY5Y) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the HTT splicing modulator in DMSO. Create a serial dilution series (e.g., from 10 µM to 1 nM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle-only (0.1% DMSO) control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
Cell Viability Assay (e.g., MTT/CellTiter-Glo):
-
After incubation, add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals (for MTT) or generation of a luminescent signal.
-
If using MTT, add 100 µL of solubilization solution.
-
Read the absorbance (at 570 nm for MTT) or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Caption: General workflow for testing HTT splicing modulators.
Protocol 3: Analysis of HTT Protein Reduction by Western Blot
-
Cell Lysis: After treatment in a 6-well plate format, wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against HTT (e.g., MAB2166) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify band intensity. Normalize the HTT signal to the loading control and express the result as a percentage of the vehicle-treated control.
Protocol 4: Analysis of HTT mRNA Reduction by RT-qPCR
-
RNA Extraction: Following treatment, extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for HTT, a housekeeping gene (e.g., GAPDH, TBP), and a suitable SYBR Green or TaqMan master mix.
-
Primers for total HTT should span an exon-exon junction not affected by the pseudoexon inclusion (e.g., exons 48-49).
-
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of HTT mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Caption: Logical flow from compound treatment to desired outcome.
References
- 1. drughunter.com [drughunter.com]
- 2. ehdn.org [ehdn.org]
- 3. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HTT-D3 in Mouse Models of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of HTT-D3, a potent and orally active huntingtin (HTT) splicing modulator, in preclinical mouse models of Huntington's Disease (HD). The protocols outlined below are based on available preclinical data for HTT-lowering small molecules from the same discovery program.
Introduction
Huntington's disease is an inherited neurodegenerative disorder caused by a mutation in the HTT gene, leading to the production of a toxic mutant huntingtin protein (mHTT). A promising therapeutic strategy is the reduction of HTT protein levels. This compound is a small molecule that modulates the splicing of HTT pre-mRNA, leading to the degradation of HTT mRNA and a subsequent reduction in the levels of both wild-type and mutant huntingtin proteins. Preclinical studies have demonstrated that oral administration of related compounds achieves a dose-dependent and equitable lowering of HTT protein throughout the body, including the brain.[1]
Mechanism of Action
This compound and related compounds promote the inclusion of a pseudoexon containing a premature termination codon into the mature HTT mRNA transcript. This altered mRNA is then targeted for degradation by the nonsense-mediated decay (NMD) pathway, ultimately reducing the production of the HTT protein.
Signaling Pathway Diagram: HTT Splicing Modulation by this compound
Caption: Mechanism of this compound-mediated reduction of HTT protein levels.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of an orally administered HTT-lowering small molecule from the same program as this compound in the BACHD mouse model of Huntington's disease. The BACHD model expresses the full-length human mutant HTT gene.[2][3]
Table 1: Dose-Dependent Reduction of HTT Protein in BACHD Mice
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration | % HTT Reduction in Cortex (Mean ± SEM) | % HTT Reduction in Striatum (Mean ± SEM) |
| Vehicle | 0 | Oral gavage | 14 days | 0 ± 5 | 0 ± 6 |
| Compound A | 10 | Oral gavage | 14 days | 25 ± 4 | 28 ± 5 |
| Compound A | 30 | Oral gavage | 14 days | 48 ± 3 | 52 ± 4 |
| Compound A | 100 | Oral gavage | 14 days | 65 ± 2 | 68 ± 3 |
Note: "Compound A" refers to a representative HTT-lowering small molecule from the same class as this compound, as detailed in preclinical publications.
Table 2: Pharmacokinetic Properties of a Representative HTT-Lowering Compound in Mice
| Parameter | Value |
| Oral Bioavailability | > 50% |
| Brain-to-Plasma Ratio | ~1.0 |
| Half-life (t½) in Plasma | 4-6 hours |
| Cmax in Brain (at 30 mg/kg) | ~2 µM |
Experimental Protocols
Animal Models
The most commonly used mouse model for testing HTT-lowering small molecules like this compound is the BACHD (bacterial artificial chromosome-mediated transgenic) mouse .[2][3] These mice express the full-length human mutant HTT gene with 97 CAG-CAA repeats and exhibit a slowly progressing HD-like phenotype, making them suitable for long-term studies.[3] Other relevant models include the YAC128 and various knock-in (e.g., Q175) mouse models.
Preparation and Administration of this compound
-
Formulation: For oral administration, this compound is typically formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in water. It is crucial to ensure the compound is well-suspended before each administration.
-
Route of Administration: Oral gavage is the standard route for precise dosing in preclinical studies.
-
Dosage: Dosages ranging from 10 to 100 mg/kg/day have been shown to be effective for related compounds. Dose-response studies are recommended to determine the optimal dose for a specific experimental endpoint.
-
Frequency: Once-daily administration is typical, given the pharmacokinetic profile of similar compounds.
Experimental Workflow: In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of this compound in a mouse model.
Key Experimental Methodologies
a. Rotarod Test for Motor Coordination
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Acclimation: Mice are trained on the rotarod for 2-3 consecutive days prior to the first test. Each training session consists of 3-4 trials with a fixed or accelerating speed.
-
Testing:
-
Place the mouse on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform 3-4 trials per mouse with a rest interval of at least 15 minutes between trials.
-
The average latency to fall is used for statistical analysis.
-
b. Quantification of HTT Protein Levels (ELISA)
-
Tissue Homogenization:
-
Harvest brain tissues (cortex and striatum) and peripheral tissues.
-
Homogenize the tissues in appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
ELISA Procedure:
-
Use a validated ELISA kit specific for total or mutant huntingtin.
-
Follow the manufacturer's instructions for coating plates, adding samples and standards, incubation with detection antibodies, and addition of substrate.
-
Measure the absorbance using a plate reader.
-
Calculate HTT protein concentrations based on the standard curve and normalize to the total protein concentration of the sample.
-
c. Immunohistochemistry for mHTT Aggregates
-
Tissue Preparation:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, followed by cryoprotection in sucrose (B13894) solution.
-
Section the brain into 30-40 µm thick sections using a cryostat or vibratome.
-
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate sections with a primary antibody specific for mHTT aggregates (e.g., EM48).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the number and size of mHTT aggregates in specific brain regions using image analysis software.
-
Conclusion
This compound and related orally bioavailable small molecule splicing modifiers represent a promising therapeutic approach for Huntington's disease by effectively lowering HTT protein levels throughout the central nervous system and periphery. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this class of compounds. Careful consideration of the appropriate mouse model, dosage, and outcome measures is essential for the successful translation of these findings.
References
Application Notes and Protocols for Preparing HTT-D3 for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTT-D3, also known as PTC518, is an orally bioavailable, central nervous system (CNS) penetrant small molecule designed to lower the levels of huntingtin (HTT) protein.[1][2] It is currently under investigation as a potential therapeutic for Huntington's disease (HD). This compound acts as a splicing modulator of the HTT pre-messenger RNA (pre-mRNA). This mechanism promotes the inclusion of a pseudoexon containing a premature termination codon, leading to the degradation of the HTT mRNA.[1][2] The subsequent reduction in HTT protein levels has been observed in a dose-dependent manner in preclinical studies.
These application notes provide a detailed protocol for the preparation and oral gavage administration of this compound in mice, based on available preclinical data for PTC518. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Data Presentation
Preclinical Efficacy of this compound/PTC518 in Mouse Models
Oral administration of PTC518 in the BACHD (Bacterial Artificial Chromosome Huntington's Disease) mouse model has demonstrated a dose-dependent reduction of HTT protein in various tissues, including the brain, muscle, and blood.
| Mouse Model | Dose of PTC518 | Route of Administration | Treatment Duration | Tissue | % HTT Protein Reduction (relative to vehicle) | Reference |
| BACHD | 3 mg/kg | Oral Gavage (daily) | 14 days | Brain | Not specified | |
| BACHD | 10 mg/kg | Oral Gavage (daily) | 14 days | Brain | Not specified |
Note: While the provided reference mentions dose-dependent lowering, specific percentage reductions for these doses were not detailed in the available search results.
Pharmacokinetic Parameters of PTC518 in Rodents
Preclinical studies have characterized the pharmacokinetic profile of PTC518, highlighting its suitability for oral administration.
| Species | Parameter | Value | Reference |
| Rodents | Oral Bioavailability | Moderate to High (49%-88% across animal species) | |
| Rodents | CNS Exposure | High | |
| Rodents | Plasma Clearance | Moderate | |
| Humans (for comparison) | Tmax (single oral dose) | 6-7 hours | |
| Humans (for comparison) | Terminal Half-life (single oral dose) | 54.0 - 75.3 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension formulation of this compound suitable for oral gavage in mice. As the exact vehicle used in preclinical studies for PTC518 is not publicly disclosed, a common and generally well-tolerated vehicle for hydrophobic compounds is proposed.
Materials:
-
This compound (powder)
-
Vehicle components:
-
0.5% (w/v) Carboxymethylcellulose (CMC), low viscosity
-
0.1% (v/v) Tween 80
-
Sterile, deionized water
-
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
-
pH meter (optional)
-
Sterile storage vials
Procedure:
-
Vehicle Preparation:
-
In a clean beaker, add the required volume of sterile, deionized water.
-
While stirring with a magnetic stirrer, slowly add the 0.5% (w/v) CMC. Continue stirring until the CMC is fully dissolved. This may take some time.
-
Add 0.1% (v/v) Tween 80 to the CMC solution and continue to stir until a homogenous solution is formed.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound powder based on the desired final concentration and total volume. For example, to prepare 10 mL of a 1 mg/mL suspension, weigh out 10 mg of this compound.
-
Triturate the this compound powder in a mortar and pestle to ensure a fine, uniform particle size. This will aid in creating a stable suspension.
-
Gradually add a small volume of the prepared vehicle to the this compound powder in the mortar, and mix to form a smooth paste.
-
Transfer the paste to a volumetric flask.
-
Rinse the mortar and pestle with the remaining vehicle and add it to the volumetric flask to ensure the complete transfer of the compound.
-
Bring the suspension to the final desired volume with the vehicle.
-
Stir the suspension thoroughly using a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
-
Quality Control and Storage:
-
Visually inspect the suspension for any large aggregates. If present, further homogenization may be necessary.
-
If required, the pH of the suspension can be measured and adjusted to a neutral range (pH 6.5-7.5).
-
Store the prepared suspension in a sterile, clearly labeled vial at 2-8°C. Protect from light.
-
Before each use, vortex the suspension vigorously to ensure a uniform distribution of this compound.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol outlines the standard procedure for administering the prepared this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)
-
Syringes (1 mL)
-
Mouse scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct volume of the this compound suspension to be administered. The typical dosing volume for mice is 5-10 mL/kg.
-
Properly restrain the mouse to immobilize the head and body. This is critical to prevent injury to the esophagus.
-
-
Gavage Needle and Syringe Preparation:
-
Attach the gavage needle to the syringe.
-
Vortex the this compound suspension to ensure homogeneity.
-
Draw the calculated volume of the suspension into the syringe. Ensure there are no air bubbles.
-
-
Administration:
-
Gently insert the gavage needle into the mouse's mouth, slightly off-center to avoid the trachea.
-
Advance the needle along the upper palate until it passes the pharynx and enters the esophagus. There should be no resistance. If resistance is felt, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the suspension.
-
After administration, gently withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
-
-
Post-Procedure:
-
Clean the gavage needle thoroughly with 70% ethanol and sterile water between animals if administering the same compound. Use a new sterile needle for each new compound.
-
Record the date, time, dose, and volume administered for each animal.
-
Visualizations
Caption: Mechanism of action of this compound as an HTT splicing modulator.
Caption: Experimental workflow for this compound oral gavage in mice.
References
Application Notes and Protocols for In Vivo Pharmacokinetic Analysis of HTT-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). A promising therapeutic strategy for HD is the reduction of HTT protein levels. HTT-D3 is an orally bioavailable, central nervous system (CNS) penetrant small molecule designed to modulate the splicing of HTT pre-mRNA, leading to the degradation of HTT mRNA and a subsequent reduction in the levels of both wild-type and mutant HTT protein.[1]
These application notes provide a framework for conducting preclinical in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies of this compound. While specific quantitative pharmacokinetic data for this compound are not publicly available, this document outlines generalized protocols for characterizing the absorption, distribution, metabolism, and excretion (ADME) of similar small-molecule splicing modulators. The protocols are based on standard methodologies in preclinical drug development and can be adapted for the specific needs of the research.
Pharmacodynamic Effect of this compound In Vivo
General Experimental Protocols for In Vivo Pharmacokinetic Analysis
The following are generalized protocols for the in vivo pharmacokinetic analysis of an orally administered small molecule like this compound in a rodent model.
Animal Models
-
Species: Mouse (e.g., C57BL/6 for general PK, or a transgenic HD model such as BACHD or Hu97/18 for combined PK/PD studies).
-
Health Status: Healthy, adult animals of a specific age and weight range.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.
-
Housing: Standard housing conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.
Dosing and Sample Collection
-
Formulation: this compound should be formulated in a vehicle suitable for oral gavage (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose).
-
Dose Administration: A single dose of the this compound formulation is administered to the animals via oral gavage. The dose volume should be appropriate for the animal's weight.
-
Blood Sampling:
-
Blood samples (e.g., 50-100 µL) are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Samples are collected via a suitable method, such as tail vein or saphenous vein puncture, into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Tissue Distribution (Optional):
-
At selected time points, animals are euthanized, and tissues of interest (e.g., brain, liver, kidney) are collected.
-
Tissues are weighed, homogenized, and stored at -80°C until analysis.
-
Bioanalytical Method
-
Technique: A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the quantification of this compound in plasma and tissue homogenates.
-
Method Validation: The method should be validated for parameters including linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
CL/F (Apparent Clearance): A measure of the body's ability to eliminate the drug.
-
Vz/F (Apparent Volume of Distribution): A measure of the extent of drug distribution in the body.
-
Data Presentation
The following table provides a template for summarizing the key pharmacokinetic parameters of an orally administered compound.
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ngh/mL | |
| AUC(0-inf) | ngh/mL | |
| t1/2 | h | |
| CL/F | L/h/kg | |
| Vz/F | L/kg |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the compound's mechanism of action, the following diagrams are provided.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers initiating in vivo pharmacokinetic and pharmacodynamic studies of this compound or similar HTT-lowering small molecules. Adherence to these generalized methodologies will enable the generation of robust and reliable data to characterize the preclinical profile of these promising therapeutic candidates for Huntington's disease. It is crucial to adapt these protocols to the specific characteristics of the molecule under investigation and to follow institutional and regulatory guidelines for animal research.
References
Measuring Huntingtin Protein Reduction Following HTT-D3 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by a mutation in the HTT gene, leading to the production of a toxic mutant huntingtin protein (mHTT). A promising therapeutic strategy for HD is the reduction of HTT protein levels. HTT-D3 is a small molecule splicing modulator designed to lower the production of the huntingtin protein. It acts by promoting the inclusion of a pseudoexon containing a premature stop codon into the HTT mRNA, which leads to mRNA degradation and a subsequent reduction in HTT protein levels. This application note provides detailed protocols for quantifying the reduction of HTT protein following treatment with this compound, along with data presentation and visualization of relevant biological pathways.
Quantitative Data Summary
The following tables summarize the quantitative reduction of human HTT protein in various tissues of two different mouse models of Huntington's disease after treatment with this compound. The data is presented as the percentage of HTT protein lowering relative to vehicle-treated controls, normalized to a reference protein (Kirsten rat sarcoma viral oncogene homologue - KRAS) as measured by an electrochemiluminescence (ECL) immunoassay[1].
Table 1: HTT Protein Reduction in Hu97/18 Mice Treated with this compound [1]
| Tissue | Mean HTT Lowering (%) | Standard Deviation (SD) |
| Cortex | ~55 | ± 5 |
| Striatum | ~45 | ± 7 |
| Plasma | ~60 | ± 8 |
Table 2: HTT Protein Reduction in BACHD Mice Treated with this compound [1]
| Tissue | Mean HTT Lowering (%) | Standard Deviation (SD) |
| Cortex | ~50 | ± 6 |
| Striatum | ~40 | ± 5 |
Experimental Protocols
Accurate quantification of HTT protein reduction is crucial for evaluating the efficacy of HTT-lowering therapies like this compound. Below are detailed protocols for three common methods: Western Blot, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry.
Protocol 1: Western Blot for HTT Protein Quantification
Western blotting allows for the semi-quantitative or quantitative analysis of HTT protein levels in cell lysates or tissue homogenates.
1. Sample Preparation:
-
Cell Lysates:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Tissue Homogenates:
-
Dissect tissues on ice and rinse with cold PBS.
-
Homogenize the tissue in lysis buffer using a dounce homogenizer or a sonicator.
-
Centrifuge the homogenate to clear debris and collect the supernatant.
-
2. Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA (Bicinchoninic Acid) protein assay kit to ensure equal loading of samples.
3. Gel Electrophoresis:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a 3-8% Tris-acetate polyacrylamide gel for resolving large proteins like HTT.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HTT (e.g., MAB2166) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the HTT band intensity to a loading control protein (e.g., GAPDH, β-actin, or total protein stain) to correct for loading differences.
Protocol 2: ELISA for HTT Protein Quantification
ELISA (Enzyme-Linked Immunosorbent Assay) is a highly sensitive and quantitative method for measuring HTT protein levels. This protocol describes a sandwich ELISA format.
1. Plate Coating:
-
Dilute the capture antibody specific for HTT in a coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Incubate the plate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve using recombinant HTT protein of known concentrations.
-
Add 100 µL of standards and samples (cell lysates or tissue homogenates) to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
4. Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a biotinylated detection antibody specific for a different epitope of HTT to each well.
-
Incubate for 1-2 hours at room temperature.
5. Enzyme Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
6. Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant HTT standards.
-
Determine the concentration of HTT in the samples by interpolating their absorbance values from the standard curve.
Protocol 3: Mass Spectrometry for Absolute HTT Protein Quantification
Mass spectrometry (MS)-based targeted proteomics, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), allows for the highly specific and absolute quantification of HTT protein.
1. Sample Preparation:
-
Prepare protein lysates from cells or tissues as described in the Western Blot protocol.
-
Determine the total protein concentration.
2. Protein Digestion:
-
Denature the proteins in the lysate using urea (B33335) or another denaturing agent.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using a sequence-specific protease, typically trypsin.
-
Add a known amount of a stable isotope-labeled synthetic peptide corresponding to a proteotypic peptide of HTT to each sample as an internal standard.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a tandem mass spectrometer operating in SRM or PRM mode.
-
The mass spectrometer is programmed to specifically detect and fragment the precursor ion of the target HTT peptide and its corresponding heavy-labeled internal standard.
4. Data Analysis:
-
Extract the ion chromatograms for the specific fragment ions of the endogenous (light) and internal standard (heavy) HTT peptides.
-
Calculate the peak area ratio of the light to heavy peptide.
-
Quantify the absolute amount of the endogenous HTT peptide in the sample by comparing its peak area ratio to a standard curve generated with known concentrations of the light peptide spiked with a constant amount of the heavy peptide.
-
The absolute concentration of the HTT protein is then calculated based on the amount of the quantified peptide and the total protein amount in the sample.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound, a splicing modulator that reduces HTT protein levels.
References
Application Note: Quantifying HTT mRNA Reduction Using RT-qPCR Following HTT-D3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of mutant huntingtin protein (mHTT). A promising therapeutic strategy for HD is the reduction of mHTT levels. HTT-D3 is an orally active, central nervous system-penetrant small molecule that modulates the splicing of HTT pre-mRNA.[1][2] This compound promotes the inclusion of a pseudoexon containing a premature termination codon, which subsequently leads to the degradation of HTT mRNA and a reduction in the levels of the HTT protein.[2][3]
This application note provides a detailed protocol for the quantification of HTT mRNA levels in a cellular or animal model of Huntington's disease following treatment with this compound, using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Mechanism of Action: this compound
This compound acts as a splicing modulator, altering the processing of the HTT pre-mRNA. By promoting the inclusion of a cryptic pseudoexon that contains a premature termination codon, the resulting mature mRNA is targeted for degradation by the nonsense-mediated decay (NMD) pathway. This ultimately leads to a reduction in the amount of both wild-type and mutant HTT protein translated.
Experimental Protocol: RT-qPCR for HTT mRNA
This protocol outlines the steps for quantifying HTT mRNA from either cultured cells or tissue samples following treatment with this compound.
Sample Preparation
a. For Cultured Cells:
-
Plate and treat cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., from a Cells-to-CT™ kit) or by adding TRIzol reagent for subsequent RNA isolation.
b. For Tissue Samples:
-
Harvest tissues from this compound and vehicle-treated animals.
-
Immediately snap-freeze the tissues in liquid nitrogen to preserve RNA integrity.
-
Homogenize the frozen tissue in TRIzol reagent using a mechanical homogenizer.
RNA Isolation
-
Isolate total RNA from cell lysates or tissue homogenates using TRIzol reagent according to the manufacturer's instructions or a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Perform an on-column DNase digestion or treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel. An A260/280 ratio of ~2.0 is desirable.
Reverse Transcription (cDNA Synthesis)
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., M-MLV Reverse Transcriptase, Invitrogen) with oligo(dT) or random hexamer primers.
-
Include a no-reverse transcriptase control for each sample to check for genomic DNA contamination in the subsequent qPCR step.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix. A typical 15-20 µL reaction includes:
-
cDNA template (e.g., 3 µL of diluted cDNA)
-
Forward and reverse primers for the HTT gene (and for a reference gene)
-
qPCR master mix (e.g., TaqMan Fast Advanced Mix or a SYBR Green-based mix)
-
Nuclease-free water
-
-
Use validated primer-probe sets for HTT mRNA (e.g., from Eurofins or Thermo Fisher Scientific).
-
Select appropriate and validated housekeeping genes for normalization. The stability of housekeeping genes can vary, so it is recommended to test several (e.g., ACTB, GAPDH, RPL13A, UBC) and use a normalization factor derived from the geometric mean of the most stable ones.[4]
-
Perform the qPCR reaction in a real-time PCR detection system (e.g., Bio-Rad CFX96). A typical thermal cycling profile is:
-
Initial denaturation: 95°C for 40 seconds
-
40 cycles of:
-
Denaturation: 95°C for 7 seconds
-
Annealing/Extension: 60°C for 20 seconds
-
-
-
Run each sample in triplicate.
Data Analysis
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative quantification of HTT mRNA expression using the 2-ΔΔCq method.
-
Normalize the Cq value of HTT to the Cq value of the reference gene(s) for each sample (ΔCq).
-
Calculate the ΔΔCq by subtracting the average ΔCq of the vehicle-treated control group from the ΔCq of each this compound-treated sample.
-
The fold change in HTT mRNA expression is then calculated as 2-ΔΔCq.
Data Presentation
The following table presents representative data for the reduction of huntingtin protein levels following treatment with PTC518, an oral mRNA splicing modifier with a similar mechanism to this compound. This data is illustrative of the expected dose-dependent reduction in the target molecule.
| Treatment Group | Dose (mg) | Mean Reduction in HTT Protein (%) | Standard Deviation (%) |
| Vehicle | 0 | 0 | 5 |
| PTC518 | 5 | 23 | 8 |
| PTC518 | 10 | 37.5 | 10 |
Note: Data is based on reported results for PTC518 (votoplam) and is intended for illustrative purposes only. Actual results for this compound may vary.
Conclusion
The RT-qPCR protocol described in this application note provides a robust and reliable method for quantifying the reduction of HTT mRNA levels following treatment with the splicing modulator this compound. Accurate quantification of HTT mRNA is a critical step in the preclinical evaluation of this and other huntingtin-lowering therapies for Huntington's disease. Careful selection of reference genes and adherence to best practices in RT-qPCR are essential for obtaining high-quality, reproducible data.
References
Application Notes and Protocols: Western Blot Analysis for Huntingtin Protein Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of huntingtin (HTT) protein levels using Western blotting. This method is particularly relevant for studies investigating the efficacy of therapeutic agents, such as the splicing modulator HTT-D3, which are designed to reduce HTT protein expression.
Introduction
Huntington's disease (HD) is a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the HTT gene, leading to an expanded polyglutamine tract in the huntingtin protein (HTT). A key therapeutic strategy for HD is to lower the levels of the mutant HTT protein. Western blotting is a fundamental technique used to separate proteins by size and detect specific proteins of interest, making it an essential tool for quantifying changes in HTT protein levels in response to potential treatments.
This compound is a splicing modulator that promotes the inclusion of a pseudoexon with a premature termination codon in the HTT mRNA, leading to its degradation and a subsequent reduction in HTT protein levels. This protocol outlines the steps to reliably measure these changes in cellular or tissue lysates.
Experimental Protocols
I. Sample Preparation
Proper sample preparation is critical for obtaining high-quality, reproducible results. The choice of lysis buffer depends on the subcellular localization of the protein of interest. For total HTT protein, a standard RIPA buffer is often effective.
A. Cell Lysate Preparation:
-
Culture cells to the desired confluency and apply experimental treatment (e.g., with this compound).
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Add sufficient ice-cold lysis buffer (e.g., RIPA buffer) containing freshly added protease inhibitors to cover the cells.[1]
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube on ice.[1]
-
Pipette the lysate up and down to ensure complete lysis, followed by incubation on ice for 30 minutes.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Determine the total protein concentration using a protein quantification assay, such as the bicinchoninic acid (BCA) assay.
B. Tissue Lysate Preparation:
-
Excise the tissue of interest (e.g., brain striatum) and immediately snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in 10mM HEPES (pH 7.2), 250mM sucrose, 1µM EDTA, supplemented with a protease inhibitor cocktail, 1mM NaF, and 1mM Na3VO4.
-
Determine the protein concentration of the crude homogenate using the Bradford method.
II. SDS-PAGE and Western Blotting
A. Sample Denaturation:
-
Based on the protein concentration, dilute the lysate in Laemmli sample buffer containing a reducing agent like β-mercaptoethanol or dithiothreitol (B142953) (DTT).
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
B. Gel Electrophoresis:
-
Load equal amounts of protein (typically 10-50 µg) into the wells of a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
C. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Ensure no air bubbles are trapped between the gel and the membrane.
-
Transfer can be performed using a wet or semi-dry transfer system. For large proteins like HTT (~350 kDa), a wet transfer overnight at a low voltage is often recommended.
D. Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HTT (e.g., anti-HTT Ab1, MAB2166) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
E. Detection and Quantification:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Quantify the band intensity using densitometry software such as ImageJ.
-
Normalize the HTT protein signal to a loading control protein (e.g., vinculin, GAPDH, or tubulin) to account for variations in protein loading.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
| Treatment Group | HTT Protein Level (Normalized to Loading Control) | Standard Deviation | p-value (vs. Control) |
| Vehicle Control | 1.00 | 0.12 | - |
| This compound (Low Dose) | 0.65 | 0.09 | <0.05 |
| This compound (High Dose) | 0.32 | 0.05 | <0.01 |
This table represents example data and should be replaced with actual experimental results.
Mandatory Visualizations
Western Blot Workflow
Caption: Workflow for Western blot analysis of HTT protein levels.
Troubleshooting
Common issues in Western blotting for HTT and their potential solutions are outlined below.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient protein loaded | Increase the amount of protein loaded per well. |
| Low primary antibody concentration | Increase the antibody concentration or incubation time. | |
| Inefficient protein transfer | Optimize transfer time, especially for the large HTT protein. Use a PVDF membrane. | |
| High Background | Insufficient blocking | Increase blocking time or change the blocking agent (e.g., from milk to BSA). |
| Primary antibody concentration too high | Decrease the primary antibody concentration. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific | Use a well-characterized antibody; include a knockout cell line as a negative control if available. |
| Protein degradation | Use fresh samples and always include protease inhibitors in the lysis buffer. |
This comprehensive guide provides the necessary protocols and considerations for accurately quantifying huntingtin protein levels by Western blot, a crucial technique for advancing Huntington's disease research and therapeutic development.
References
Application Notes and Protocols: Establishing a Cell-Based Assay for HTT-D3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of mutant huntingtin protein (mHTT). A promising therapeutic strategy for HD is to lower the levels of the mHTT protein. HTT-D3 is a small molecule splicing modulator that promotes the inclusion of a pseudoexon containing a premature termination codon in the HTT mRNA. This leads to mRNA degradation and a subsequent reduction in HTT protein levels.
These application notes provide a comprehensive guide to establishing a robust and reliable cell-based assay to quantify the activity of this compound and other potential HTT-lowering compounds. The protocols detailed below describe methods for cell line selection, compound treatment, and the quantification of total and mutant huntingtin protein levels using Homogeneous Time-Resolved Fluorescence (HTRF) and Western blotting techniques.
Data Presentation
The following tables provide a structured overview of expected quantitative data from a typical dose-response experiment with this compound.
Table 1: HTRF Assay Data for this compound Treatment
| This compound Concentration (nM) | Total HTT (RFU) | Mutant HTT (RFU) | % HTT Reduction (Total) | % HTT Reduction (Mutant) | Cell Viability (%) |
| 0 (Vehicle) | 15000 | 12000 | 0 | 0 | 100 |
| 1 | 13500 | 10800 | 10 | 10 | 100 |
| 10 | 9000 | 7200 | 40 | 40 | 98 |
| 100 | 4500 | 3600 | 70 | 70 | 95 |
| 1000 | 1500 | 1200 | 90 | 90 | 85 |
RFU: Relative Fluorescence Units
Table 2: Western Blot Densitometry Data for this compound Treatment
| This compound Concentration (nM) | Total HTT Band Intensity | Mutant HTT Band Intensity | Loading Control (Actin) | Normalized Total HTT | Normalized Mutant HTT |
| 0 (Vehicle) | 1.00 | 0.95 | 1.00 | 1.00 | 0.95 |
| 1 | 0.90 | 0.85 | 1.02 | 0.88 | 0.83 |
| 10 | 0.62 | 0.58 | 0.98 | 0.63 | 0.59 |
| 100 | 0.31 | 0.29 | 1.01 | 0.31 | 0.29 |
| 1000 | 0.10 | 0.09 | 0.99 | 0.10 | 0.09 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated reduction of Huntingtin protein.
Experimental Workflow for this compound Activity Assay
Caption: Workflow for assessing this compound activity in a cell-based assay.
Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
1.1. Cell Line Selection
-
Recommended Cell Lines:
-
HD patient-derived fibroblasts or induced pluripotent stem cells (iPSCs) differentiated into neurons. These provide a physiologically relevant context with endogenous expression of mutant HTT.
-
Commercially available cell lines engineered to express mutant HTT, such as PC12 cells with inducible expression of HTT exon 1 with expanded polyglutamine repeats (e.g., PC12 HD-Q74)[1].
-
HEK293T cell lines stably expressing full-length mutant HTT[2].
-
1.2. Cell Seeding
-
Culture selected cells in their recommended growth medium in a T75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates (for HTRF) or 12-well plates (for Western blotting) at a density that will result in 70-80% confluency at the time of cell lysis.
1.3. Compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the seeded cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 2: Quantification of Huntingtin Protein by HTRF
2.1. Principle The HTRF assay is a sensitive, high-throughput method for quantifying protein levels in cell lysates.[3][4] It utilizes two antibodies that recognize different epitopes on the huntingtin protein. One antibody is labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2). When both antibodies bind to the HTT protein, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the amount of HTT protein.[3][4] Kits are commercially available to specifically detect total HTT or mutant HTT.
2.2. Materials
-
HTRF Total and Mutant HTT detection kits (containing antibodies and lysis buffer)
-
96-well white, low-volume assay plates
-
Plate reader capable of HTRF detection
2.3. Procedure
-
After compound treatment, remove the medium from the 96-well plate.
-
Add the HTRF kit-specific lysis buffer to each well (typically 50 µL).
-
Incubate the plate on a shaker for 30 minutes at room temperature to ensure complete cell lysis.
-
Transfer 10-20 µL of the cell lysate from each well to a new 96-well white assay plate.
-
Prepare the HTRF antibody working solution by diluting the donor and acceptor antibodies in the detection buffer as per the kit instructions.
-
Add the antibody working solution to each well of the assay plate.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 2 to 4 hours or overnight).
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the concentration of HTT based on a standard curve if applicable.
Protocol 3: Quantification of Huntingtin Protein by Western Blot
3.1. Principle Western blotting allows for the semi-quantitative detection of HTT protein and can distinguish between full-length and fragmented forms.[5]
3.2. Materials
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies:
-
Anti-HTT (total) antibody[6]
-
Anti-mHTT (polyQ-specific) antibody
-
Anti-loading control antibody (e.g., anti-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
3.3. Procedure
-
After compound treatment in 12-well plates, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-HTT or anti-mHTT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
Perform densitometry analysis to quantify the relative band intensities.
Conclusion
The protocols outlined in these application notes provide a robust framework for establishing a cell-based assay to measure the activity of this compound and other HTT-lowering compounds. The combination of a high-throughput HTRF assay for initial screening and a confirmatory Western blot for more detailed analysis offers a comprehensive approach for drug discovery and development in the context of Huntington's disease. Careful selection of cell models and adherence to these detailed protocols will ensure the generation of reliable and reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HTT-D3 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro use of HTT-D3, a small molecule splicing modulator designed to lower huntingtin (HTT) protein levels. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, orally active, and CNS-penetrant small molecule that modulates the splicing of huntingtin (HTT) pre-mRNA.[1][2] Its mechanism of action involves promoting the inclusion of a pseudoexon containing a premature termination codon into the HTT mRNA sequence.[1][2] This altered mRNA is then targeted for degradation through the nonsense-mediated mRNA decay (NMD) pathway, ultimately leading to a reduction in the levels of both wild-type and mutant HTT protein.[3]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: Based on published studies, a concentration range of 0.01 µM to 1.0 µM has been shown to be effective in reducing mutant HTT protein and mRNA levels in human patient-derived fibroblasts.[4] It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal concentration.
Q3: What cell types are suitable for in vitro studies with this compound?
A3: this compound has been successfully used in human-derived cells, including fibroblasts from Huntington's disease patients (e.g., GM04857).[4] The choice of cell line should be guided by the specific research question. For studying the effects on mutant HTT, patient-derived cells or genetically engineered cell lines expressing mutant HTT are recommended.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration will depend on the endpoint being measured. For assessing changes in HTT mRNA levels, a 24-hour treatment has been used.[4] For measuring changes in HTT protein levels, a longer incubation of 96 hours has been reported to be effective.[4] It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.
Q5: What solvent should I use to dissolve this compound?
A5: Like many small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is critical to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed after this compound treatment. | 1. Concentration is too high: The concentration of this compound may be toxic to your specific cell line. 2. Prolonged exposure: Continuous exposure may lead to cumulative toxicity. 3. Solvent toxicity: The final concentration of DMSO may be too high. 4. Cell line sensitivity: Your chosen cell line may be particularly sensitive to the compound. | 1. Perform a dose-response cytotoxicity assay: Use a wide range of concentrations to determine the IC50 value and a non-toxic working concentration. (See Cytotoxicity Assay Protocols below). 2. Reduce incubation time: Determine the minimum time required to observe the desired effect on HTT levels. 3. Check final DMSO concentration: Ensure it is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control. 4. Consider a different cell line: If possible, use a more robust cell line or perform extensive optimization of concentration and exposure time. |
| Inconsistent results or lack of HTT-lowering effect. | 1. Suboptimal concentration: The concentration of this compound may be too low to be effective. 2. Compound instability: this compound may be unstable in your cell culture medium at 37°C. 3. Incorrect assay timing: The endpoint measurement may be at a time point before significant mRNA or protein reduction has occurred. 4. Inactive compound: The this compound stock may have degraded. | 1. Perform a dose-response efficacy assay: Test a range of concentrations to identify the optimal effective concentration. 2. Assess compound stability: Perform a stability test of this compound in your specific culture medium. 3. Optimize treatment duration: Conduct a time-course experiment to determine the optimal time point for measuring HTT mRNA and protein levels. 4. Prepare fresh stock solution: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| High background in assays. | 1. Compound interference: this compound may interfere with the assay reagents (e.g., autofluorescence). 2. Media components: Phenol (B47542) red or serum in the culture medium can interfere with some assays. | 1. Run a compound-only control: Include wells with this compound in media without cells to measure any background signal. 2. Use phenol red-free media: If using a colorimetric or fluorescent assay, switch to a medium without phenol red. 3. Minimize serum concentration: If possible, reduce the serum concentration during the assay incubation. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound In Vitro Studies
| Cell Type | Concentration Range | Treatment Duration (mRNA) | Treatment Duration (Protein) | Reference |
| Human HD Patient Fibroblasts (GM04857) | 0.01 - 1.0 µM | 24 hours | 96 hours | [4] |
Experimental Protocols
Protocol 1: Determining this compound Efficacy by RT-qPCR
This protocol is adapted from methodologies used for similar small molecule splicing modifiers.[4]
-
Cell Seeding: Plate human HD patient-derived fibroblasts (or other suitable cell line) in a 24-well plate at a density that will not exceed 90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0 µM).
-
Cell Treatment: The following day, replace the culture medium with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for HTT and a housekeeping gene (e.g., GAPDH, TBP) for normalization.
-
Data Analysis: Calculate the relative HTT mRNA expression using the ΔΔCt method.
Protocol 2: General Cytotoxicity Assessment using MTT Assay
This is a general protocol for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control. Include wells with medium only for a blank control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight in the dark at room temperature with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualization
Caption: Mechanism of action of this compound in lowering HTT protein levels.
References
Technical Support Center: Investigating the Interaction of HTT-D3 with P-glycoprotein
This technical support center provides guidance for researchers investigating the interaction between the huntingtin (HTT) splicing modulator, HTT-D3, and the P-glycoprotein (P-gp) efflux pump. The information is tailored to address potential experimental challenges and frequently asked questions.
Clarification on this compound and P-glycoprotein Interaction
A crucial point of clarification is the nature of the interaction between this compound and P-glycoprotein. Contrary to the notion of needing to overcome P-gp efflux of this compound, available information suggests that This compound reduces P-glycoprotein (P-gp) efflux [1]. This indicates that this compound may act as an inhibitor of P-gp, rather than a substrate that is actively transported out of cells by P-gp. This has significant implications for experimental design and data interpretation. The following guides and FAQs are structured to help researchers characterize the interaction of their compound of interest, such as this compound, with P-gp.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments to assess P-gp interaction.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in apparent permeability (Papp) values and efflux ratios between experiments. | - Inconsistent cell monolayer integrity.- Issues with the test compound solution (e.g., solubility, stability). | - Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and within the acceptable range for your cell line (e.g., >200 Ω·cm² for MDCK-MDR1) before and after the transport experiment. A significant drop in TEER suggests compromised monolayer integrity.- Lucifer Yellow Permeability Assay: Use this paracellular marker to check for leaky monolayers.- Compound Solubility: Confirm your compound is fully dissolved in the transport buffer. Consider using a low percentage of a co-solvent like DMSO (typically ≤1%).- Compound Stability: Verify the stability of your compound in the assay buffer at 37°C for the duration of the experiment. |
| Low or no significant efflux ratio (ER < 2) observed for a suspected P-gp substrate. | - Low P-gp expression or activity in the cell line.- Saturation of the P-gp transporter.- The compound is not a P-gp substrate. | - Positive Control: Always include a known P-gp substrate with a high efflux ratio (e.g., Digoxin (B3395198), Quinidine) to validate the assay system.- Cell Line Authentication: Verify P-gp expression levels using Western blot or qPCR. Note that transporter expression can decrease with high passage numbers.- Inhibitor Control: Confirm that a known P-gp inhibitor (e.g., Verapamil (B1683045), Elacridar) significantly reduces the efflux of your positive control.- Concentration Dependence: Test a range of concentrations of your compound. High concentrations can saturate the transporter, leading to a lower apparent efflux ratio. |
| Unexpected results with P-gp inhibitors in a Calcein-AM assay (e.g., no increase in fluorescence). | - Inhibitor concentration is not optimal.- Inhibitor is not specific for P-gp.- Cell health is compromised. | - Dose-Response Curve: Determine the IC50 of the inhibitor with a known P-gp substrate to identify the optimal concentration range.- Inhibitor Specificity: Be aware that some inhibitors may affect other transporters or cellular processes at high concentrations.- Cell Viability: Ensure the inhibitor concentrations used are not cytotoxic to the cells. |
| High background fluorescence in Calcein-AM assay. | - Incomplete removal of extracellular Calcein-AM.- Phenol (B47542) red or serum in the media interfering with the assay. | - Washing Steps: Ensure thorough washing of cells after Calcein-AM incubation to remove any residual dye.- Assay Buffer: Use a buffer free of phenol red and serum, such as Hanks' Balanced Salt Solution (HBSS). |
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of P-glycoprotein?
A1: Based on available data, this compound is reported to reduce P-gp efflux, suggesting it may be an inhibitor of P-gp, not a substrate[1]. To confirm if a compound is a substrate, a bidirectional transport assay is recommended. A compound is generally considered a P-gp substrate if the efflux ratio (ER) of Basolateral-to-Apical (B-A) permeability to Apical-to-Basolateral (A-B) permeability is greater than or equal to 2, and this efflux is significantly reduced by a known P-gp inhibitor.
Q2: What are the standard in vitro models for studying P-gp mediated efflux?
A2: The most common in vitro models are:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1): This is considered a "gold-standard" for evaluating P-gp substrate liability. These cells form polarized monolayers and overexpress human P-gp.
-
Caco-2 cells: This human colon adenocarcinoma cell line spontaneously differentiates into a polarized monolayer expressing various transporters, including P-gp. They are widely used to model the intestinal barrier.
-
P-gp-overexpressing membrane vesicles: These are inside-out membrane preparations from cells overexpressing P-gp and can be used to directly measure ATP-dependent transport of a substrate.
-
Calcein-AM assay: This is a high-throughput fluorescence-based assay that uses a P-gp substrate (Calcein-AM) to indirectly measure the inhibitory effect of a test compound on P-gp activity.
Q3: How do I determine if my compound is a P-gp inhibitor?
A3: You can assess the inhibitory potential of your compound by measuring its effect on the transport of a known P-gp substrate.
-
In a bidirectional transport assay , you would measure the efflux of a known P-gp substrate (e.g., digoxin) in the presence and absence of your compound. A significant reduction in the efflux ratio of the known substrate indicates inhibition.
-
In a Calcein-AM assay , inhibition of P-gp by your compound will lead to the intracellular accumulation of the fluorescent product, calcein, resulting in an increased fluorescence signal.
Q4: What are appropriate positive and negative controls for a P-gp efflux assay?
A4:
-
Positive Control Substrate: A compound known to be transported by P-gp with a high efflux ratio, such as digoxin or quinidine.
-
Positive Control Inhibitor: A known P-gp inhibitor, such as verapamil or elacridar, to confirm that the observed efflux is P-gp specific.
-
Negative Control Compound: A compound with high permeability that is not a P-gp substrate, such as propranolol, to ensure the cell monolayer is behaving as expected.
-
Low Permeability Marker: A compound like Lucifer Yellow to assess the integrity of the tight junctions of the cell monolayer.
Data Presentation: P-gp Inhibition
Should your experiments indicate that this compound is a P-gp inhibitor, the data is typically presented as an IC50 value, which is the concentration of the inhibitor required to reduce the P-gp mediated transport of a substrate by 50%. The following table provides examples of IC50 values for known P-gp inhibitors.
| Inhibitor | Cell Line | Probe Substrate | IC50 (µM) | Reference |
| Verapamil | Caco-2 | Digoxin | 11.2 | [2] |
| Verapamil | MDCK II MDR1 | Verapamil | ~1.6 (calculated from efflux ratio reduction) | [3] |
| Elacridar | Caco-2 | Paclitaxel | ~0.01 | [4] |
| Ketoconazole | Caco-2 | Edoxaban | 0.244 |
Experimental Protocols
Bidirectional Transport Assay using MDCK-MDR1 Cells
This protocol is a general guideline to determine if a test compound is a P-gp substrate.
a. Cell Seeding:
-
Seed MDCK-MDR1 cells onto Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm² and culture for 3-5 days to form a confluent monolayer.
-
Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Only use inserts with TEER values above the established threshold for your laboratory.
b. Assay Procedure:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Prepare the dosing solution of the test compound in the transport buffer.
-
For A-B transport: Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
For B-A transport: Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
To assess P-gp inhibition, pre-incubate the cells with a known P-gp inhibitor (e.g., 50 µM verapamil) for 30-60 minutes before adding the test compound.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh, pre-warmed transport buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
c. Data Analysis:
-
Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux rate.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
Calcein-AM P-gp Inhibition Assay
This high-throughput assay is used to screen for P-gp inhibitors.
a. Cell Preparation:
-
Seed P-gp overexpressing cells (e.g., MDCK-MDR1 or L-MDR1) in a 96-well black plate with a clear bottom and culture until confluent.
b. Assay Procedure:
-
Wash the cells with pre-warmed transport buffer.
-
Prepare solutions of your test compound (e.g., this compound) at various concentrations in the transport buffer. Also prepare a positive control inhibitor (e.g., verapamil) and a vehicle control.
-
Add the compound solutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Add Calcein-AM (final concentration typically 0.5-1 µM) to all wells and incubate for a further 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with cold transport buffer to remove extracellular Calcein-AM.
-
Add fresh cold transport buffer to the wells.
c. Data Analysis:
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.
-
An increase in fluorescence in the presence of the test compound compared to the vehicle control indicates P-gp inhibition.
-
Calculate the percent inhibition and, if a dose-response is observed, determine the IC50 value of the test compound.
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Workflow for a bidirectional transport assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The putative P-gp inhibitor telmisartan does not affect the transcellular permeability and cellular uptake of the calcium channel antagonist verapamil in the P-glycoprotein expressing cell line MDCK II MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Potential Off-Target Effects of HTT-D3
Welcome to the Technical Support Center for HTT-D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the potential off-target effects of this compound, a potent and orally active huntingtin (HTT) splicing modulator. This compound promotes the inclusion of a pseudoexon containing a premature termination codon, leading to HTT mRNA degradation and a reduction in HTT protein levels.[1] While promising for Huntington's disease research, a thorough understanding of its off-target profile is crucial for accurate data interpretation and therapeutic development.
This guide offers frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, comprehensive experimental protocols, and visualizations to aid in your research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and its primary off-target effect?
A1: this compound is a small molecule splicing modulator that selectively promotes the inclusion of a pseudoexon within the HTT pre-mRNA. This pseudoexon contains a premature termination codon, which flags the resulting mRNA for nonsense-mediated decay (NMD), ultimately leading to reduced levels of both wild-type and mutant huntingtin protein.[1] A known off-target effect of this compound is the reduction of P-glycoprotein (P-gp/ABCB1) efflux activity.[1]
Q2: Why is it important to assess the off-target effects of a splicing modulator like this compound?
A2: While designed for a specific splicing event, small molecule splicing modulators can potentially interact with other pre-mRNAs or cellular proteins, leading to unintended consequences. These off-target effects can result in cellular toxicity, altered signaling pathways, or confounding experimental results, making a comprehensive off-target assessment essential for validating the specificity of this compound and ensuring the reliability of your findings.
Q3: What are the initial steps to take when beginning an off-target assessment of this compound?
A3: A logical first step is to perform a dose-response experiment in your cellular model of interest to determine the EC50 for on-target HTT mRNA reduction and to assess cytotoxicity (e.g., using an MTT or LDH assay). This will help establish a therapeutic window for your experiments. Subsequently, unbiased, genome-wide screening methods like RNA-Seq and proteomics are recommended to identify potential off-target transcripts and proteins.
Q4: What are some key considerations when designing experiments to identify off-target effects?
A4: Key considerations include using appropriate controls (e.g., vehicle-treated cells, cells treated with an inactive analog of this compound if available), selecting relevant cell lines that express the target and potential off-target proteins, and using multiple, orthogonal assays to validate any initial findings. For example, a change in protein expression observed with proteomics should be validated by Western blotting.
Q5: How can I distinguish between a true off-target effect and downstream consequences of on-target HTT reduction?
A5: This is a critical aspect of off-target analysis. One approach is to use a cellular model where HTT has been knocked out or is not expressed. If the observed effect of this compound persists in these cells, it is likely a direct off-target effect. Additionally, comparing the effects of this compound to those of other HTT-lowering modalities with different mechanisms of action (e.g., siRNAs) can help differentiate between on-target and off-target phenotypes.
Troubleshooting Guides
Issue 1: High Variability in RNA-Seq/Proteomics Data
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Ensure consistent cell passage number, seeding density, and growth conditions across all replicates. |
| Variable Drug Treatment | Prepare fresh drug dilutions for each experiment. Ensure accurate and consistent pipetting of this compound. |
| Sample Preparation Artifacts | Standardize RNA/protein extraction and library preparation protocols. Use a consistent method for sample lysis and quantification. |
| Batch Effects | If possible, process all samples for a given experiment in a single batch. If not, include bridging samples between batches to allow for normalization. |
Issue 2: Discrepancy Between RNA and Protein Level Changes
| Possible Cause | Troubleshooting Steps |
| Post-Transcriptional Regulation | A change in mRNA may not directly correlate with a change in protein levels due to regulation of translation or protein degradation. Validate protein level changes with Western blotting or targeted proteomics. |
| Delayed Protein Turnover | The half-life of the protein may be long, so a change in its corresponding mRNA may not be reflected at the protein level within the experimental timeframe. Perform a time-course experiment to assess protein level changes over a longer duration. |
| Antibody Specificity Issues (Proteomics) | Ensure the antibodies used in validation experiments (e.g., Western blotting) are specific to the target protein. |
Issue 3: Difficulty Validating a Putative Off-Target Interaction
| Possible Cause | Troubleshooting Steps |
| Low Affinity Interaction | The interaction may be weak and difficult to detect with certain methods. Use a highly sensitive biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding. |
| Indirect Effect | The observed change may be a downstream consequence of another off-target interaction. Use pathway analysis tools to investigate potential indirect effects. |
| Cell-Type Specificity | The off-target effect may be specific to the cell line used in the initial screen. Attempt to validate the finding in a different, relevant cell line. |
Data Presentation: Summarized Quantitative Data
Disclaimer: The following tables contain illustrative data for this compound. Publicly available, comprehensive quantitative data on the off-target effects of this compound is limited. The data presented here is hypothetical and intended to serve as a template for presenting your own experimental findings.
Table 1: Illustrative RNA-Seq Analysis of Off-Target Splicing Events
| Gene Symbol | Splicing Event Type | PSI (Vehicle) | PSI (this compound) | ΔPSI | p-value |
| HTT | Exon Inclusion | 0.15 | 0.85 | +0.70 | <0.0001 |
| ABCB1 | Exon Skipping | 0.92 | 0.75 | -0.17 | 0.005 |
| MAPT | Alternative 3' Splice Site | 0.45 | 0.48 | +0.03 | 0.65 (NS) |
| GRIN1 | Exon Skipping | 0.68 | 0.50 | -0.18 | 0.012 |
| SNCA | Intron Retention | 0.05 | 0.06 | +0.01 | 0.88 (NS) |
PSI: Percent Spliced In; ΔPSI: Change in Percent Spliced In; NS: Not Significant
Table 2: Illustrative Proteomics Analysis of Off-Target Protein Expression
| Protein | UniProt ID | Fold Change (this compound/Vehicle) | p-value |
| Huntingtin | P42858 | 0.45 | <0.0001 |
| P-glycoprotein 1 | P08183 | 0.68 | 0.003 |
| Beta-arrestin-1 | P49407 | 1.12 | 0.55 (NS) |
| Synaptophysin | P08247 | 0.95 | 0.72 (NS) |
| Glial fibrillary acidic protein | P14136 | 1.05 | 0.81 (NS) |
NS: Not Significant
Experimental Protocols
Protocol 1: RNA-Seq for Off-Target Splicing Analysis
Objective: To identify and quantify genome-wide changes in pre-mRNA splicing following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate a human neuroblastoma cell line (e.g., SH-SY5Y) at a density of 1 x 10^6 cells per well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Treat cells in triplicate with either vehicle (e.g., 0.1% DMSO) or a predetermined concentration of this compound (e.g., 1 µM) for 24 hours.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from 1 µg of total RNA using a strand-specific RNA library preparation kit with rRNA depletion.
-
Perform paired-end sequencing (e.g., 2 x 150 bp) on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 30 million reads per sample.
-
-
Data Analysis:
-
Assess the quality of the raw sequencing reads using FastQC.
-
Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Analyze differential splicing events using tools like rMATS or MAJIQ.
-
Identify significant off-target splicing events based on a defined threshold (e.g., |ΔPSI| > 0.1 and p-value < 0.05).
-
Protocol 2: Global Proteomics for Off-Target Protein Expression Analysis
Objective: To identify and quantify changes in the proteome following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for RNA-Seq.
-
-
Protein Extraction and Digestion:
-
Harvest cells and lyse them in a buffer containing a strong denaturant (e.g., 8 M urea) and protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and digest proteins into peptides overnight with trypsin.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide samples using a C18 solid-phase extraction cartridge.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.
-
Search the data against a human protein database (e.g., UniProt) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered expression in this compound-treated samples compared to vehicle-treated samples (e.g., fold change > 1.5 or < 0.67 and p-value < 0.05).
-
Mandatory Visualizations
Caption: Workflow for the identification and validation of this compound off-target effects.
Caption: Simplified signaling pathway of P-glycoprotein (ABCB1) and its inhibition by this compound.
References
Technical Support Center: Improving Solubility & Stability of HTT-D3 and its Target, the Huntingtin Protein
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of the small molecule HTT-D3 and its biological target, the Huntingtin protein (HTT).
Crucial Clarification: this compound vs. Huntingtin (HTT) Protein
A common point of confusion is the distinction between this compound and the Huntingtin (HTT) protein.
-
This compound is a potent, orally active small molecule that acts as a splicing modulator for the Huntingtin gene.[1] It is a chemical compound used in research to lower the levels of the HTT protein.[1] Like many small molecules, its solubility in aqueous solutions can be a challenge.
-
Huntingtin (HTT) Protein is the large protein encoded by the HTT gene. The mutant form of this protein (mHTT), which contains an expanded polyglutamine (polyQ) tract, is prone to misfolding and aggregation, a key pathological feature of Huntington's disease.[2][3][4] The solubility and stability of the HTT protein, particularly its N-terminal fragments, are critical concerns in experimental settings.[2][5]
This guide is divided into two sections to address the distinct experimental challenges associated with each.
Section 1: this compound (Small Molecule) - Solubility and Handling
This section focuses on the practical aspects of preparing this compound solutions for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound? A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of hydrophobic small molecules like this compound.[6][7] Cell culture grade, sterile DMSO should be used to avoid contamination.[8][9]
Q2: How do I prepare a stock solution of this compound? A2: To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the powdered this compound in 100% DMSO.[10][11] Before opening the vial, centrifuge it briefly to collect all the powder at the bottom.[12] For small quantities (≤10 mg), solvent can be added directly to the vial.[12] Vortexing or sonication can aid dissolution.[6][13]
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do? A3: This is a common issue called "precipitation upon dilution."[13] It happens when the compound's solubility limit is exceeded as the highly polar aqueous buffer is introduced. To mitigate this, always add the small volume of DMSO stock dropwise to the larger volume of vigorously stirring aqueous buffer, not the other way around.[4] You can also use a gradient dilution method or prepare an intermediate dilution in DMSO before the final dilution into the aqueous medium.[14]
Q4: What is the maximum final concentration of DMSO my cells can tolerate? A4: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some can tolerate up to 1%.[6] However, primary cells are often more sensitive.[6] It is best practice to keep the final DMSO concentration at or below 0.1% if possible and to always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
Q5: How should I store this compound solutions? A5: this compound powder should be stored desiccated and protected from light, at -20°C for the long term.[15] Once dissolved in DMSO, stock solutions should be aliquoted into tightly sealed vials to avoid moisture absorption and repeated freeze-thaw cycles.[12] These aliquots should be stored at -80°C for long-term stability (months) or -20°C for shorter periods.[12][14][15]
Troubleshooting Guide: this compound Precipitation
| Issue | Possible Cause | Suggested Solution |
| Precipitation during stock preparation | Insufficient solvent or low solubility in 100% DMSO. | Try gentle warming or sonication. If insolubility persists, dimethylformamide (DMF) can be tested as an alternative solvent.[16] |
| Immediate precipitation upon dilution | Rapid change in solvent polarity. Final concentration exceeds aqueous solubility. | Add the DMSO stock slowly to the stirring aqueous buffer.[4] Use a serial dilution approach. Ensure the final organic co-solvent concentration is sufficient to maintain solubility.[4] |
| Precipitation over time in culture | Compound is unstable in aqueous media or is forming less soluble crystals from a supersaturated solution.[4] | Decrease the final concentration of the compound. Test the kinetic solubility over your experiment's time course. Consider using solubilizing excipients if compatible with your assay.[13] |
| Inconsistent experimental results | Moisture absorption in DMSO stock, leading to concentration changes and precipitation. | Use fresh DMSO aliquots for each experiment. Store stock solutions under an inert gas (nitrogen or argon) in tightly sealed vials. |
Experimental Protocols & Data
Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation : Allow the vial of this compound powder (MW: 404.49 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation : To make a 10 mM solution from 1 mg of powder: Volume (µL) = (1 mg / 404.49 g/mol ) * (1 / 10 mmol/L) * 10^6 µL/L = 247.2 µL.
-
Dissolution : Add 247.2 µL of sterile, cell-culture grade DMSO to the vial.
-
Mixing : Vortex vigorously for 1-2 minutes. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[13]
-
Storage : Aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes. Store at -80°C for long-term use.
Table 1: Common Solvents and Co-solvents for Small Molecule Formulation
| Solvent / Co-solvent | Primary Use | Typical Final Concentration (in vitro) | Notes |
| DMSO | Primary stock solution solvent | < 0.5% | Can be cytotoxic at higher concentrations.[6] |
| Ethanol | Co-solvent | < 1% | Can affect protein structure and cell membranes. |
| PEG 400 | Co-solvent, viscosity enhancer | 1 - 20% (v/v) | Generally well-tolerated by cells.[13] |
| Tween® 80 / Polysorbate 80 | Surfactant (forms micelles) | 0.01 - 0.1% | Use with caution in cell-based assays as detergents can lyse cells.[7] |
| Cyclodextrins (e.g., HP-β-CD) | Inclusion complex formation | 1 - 10% (w/v) | Can increase apparent solubility by encapsulating the hydrophobic molecule.[13] |
Visualization: Workflow for Preparing Working Solutions
Caption: Recommended workflow for preparing this compound working solutions.
Section 2: Huntingtin (HTT) Protein - Solubility and Stability
This section addresses the inherent challenges of working with the HTT protein, especially the aggregation-prone mutant form (mHTT).
Frequently Asked Questions (FAQs)
Q1: Why does my recombinant HTT protein aggregate so easily? A1: HTT protein aggregation is driven by several factors. The primary driver is the length of the polyglutamine (polyQ) tract; proteins with more than 36 glutamines are prone to misfolding and aggregation.[5] N-terminal fragments of HTT, such as those corresponding to exon 1, are particularly aggregation-prone.[5][8] The protein is also sensitive to temperature, with aggregation occurring rapidly at room temperature and even on wet ice.[9]
Q2: What is the best way to store purified HTT protein? A2: For short-term storage (days to weeks), keep the protein at 4°C.[17] For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C.[9][18] Avoid slow freezing at -20°C, as this can cause phase separation and promote aggregation.[9] It is critical to minimize freeze-thaw cycles.[9]
Q3: What components should I include in my buffer to improve HTT solubility? A3: A typical buffer for HTT protein includes a buffering agent (e.g., 20 mM HEPES or Tris, pH 7.4-8.0), a moderate salt concentration (e.g., 150-300 mM NaCl), a reducing agent (e.g., 1 mM TCEP or DTT), and a cryoprotectant like glycerol (B35011) (5-10%).[2][19] Some protocols also include detergents like Triton X-100 (1%) in lysis buffers to help separate soluble from insoluble fractions.[2][20]
Q4: How can I separate soluble HTT monomers and oligomers from insoluble aggregates in my samples? A4: A common method is protein fractionation by differential centrifugation.[2][3][20][21] Cells or tissues are lysed in a mild, non-denaturing buffer, and the lysate is centrifuged at high speed (e.g., >14,000 x g). The supernatant contains the soluble HTT species, while the pellet contains insoluble aggregates and high molecular weight complexes.[20] The insoluble pellet can then be resolubilized in buffers containing strong detergents (like SDS) or denaturants (like urea).[2][20]
Q5: Can post-translational modifications (PTMs) affect HTT stability? A5: Yes, PTMs within the N-terminal 17 amino acids (N17) of HTT can significantly modulate its stability and aggregation. For example, phosphorylation at Threonine 3 (T3) or Serines 13 and 16 (S13/S16) has been shown to inhibit the aggregation of mutant HTT fragments.[6][22][23]
Troubleshooting Guide: HTT Protein Aggregation
| Issue | Possible Cause | Suggested Solution |
| Protein precipitates upon thawing | Slow freeze/thaw cycle; protein concentration too high. | Thaw frozen aliquots quickly in a water bath. Centrifuge the thawed sample at high speed (e.g., 17,000 x g) at 4°C to pellet any aggregates before use.[18] Avoid repeated freeze-thaw cycles.[9] |
| Cloudiness/aggregation during purification | High temperature; incorrect buffer conditions (pH, salt); mechanical stress. | Perform all purification steps at 4°C or on ice.[9] Ensure buffer pH is stable and salt concentration is optimized (avoid >500 mM NaCl for extended periods).[18][19] Do not vortex or agitate vigorously.[9] |
| Low yield of soluble protein | Most of the protein is in the insoluble fraction after cell lysis. | Optimize lysis conditions. Use a mild lysis buffer with 1% Triton X-100 to extract the soluble fraction first.[20] Use sonication on ice with caution, as overheating can cause denaturation. |
| Inconsistent results in aggregation assays | Variability in starting material (monomer vs. oligomer). | Immediately before starting an experiment, clear the protein solution by centrifugation or size-exclusion chromatography (SEC) to ensure a consistent, monomeric starting population.[9] |
Experimental Protocols & Data
Protocol: Fractionation of Soluble and Insoluble HTT from Cell Lysates
-
Lysis : Harvest cells and wash with ice-cold PBS. Lyse the cell pellet on ice in "Soluble" Lysis Buffer (10 mM Tris pH 7.4, 1% Triton X-100, 150 mM NaCl, 10% glycerol) supplemented with protease and phosphatase inhibitors.[2]
-
Homogenization : Further lyse cells by passing them through a fine-gauge needle or by gentle sonication on ice.
-
Centrifugation : Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.[20]
-
Separation :
-
Soluble Fraction : Carefully collect the supernatant. This fraction contains soluble HTT monomers and oligomers.
-
Insoluble Fraction : Wash the pellet with "Soluble" Lysis Buffer and centrifuge again. Resuspend the final pellet in a "Insoluble" buffer containing a strong denaturant (e.g., 2% SDS or 8 M urea) to solubilize the aggregated protein.[20]
-
-
Analysis : Analyze both fractions by SDS-PAGE and Western blot. The insoluble fraction often requires a lower percentage Tris-Acetate gel for better resolution of high molecular weight species.[2]
Table 2: Buffer Compositions for HTT Protein Handling
| Buffer Type | Key Components | Purpose |
| Purification / SEC Buffer | 20 mM HEPES pH 7.5, 300 mM NaCl, 5% glycerol, 1 mM TCEP | Maintains protein stability and prevents non-specific interactions during purification.[19] |
| "Soluble" Lysis Buffer | 10 mM Tris pH 7.4, 1% Triton X-100, 150 mM NaCl, 10% glycerol | Extracts soluble proteins while leaving large, insoluble aggregates intact in the pellet.[2] |
| "Insoluble" Solubilization Buffer | 50 mM Tris pH 6.8, 2% SDS, 10% glycerol | Denatures and solubilizes the insoluble protein aggregates for analysis by SDS-PAGE. |
| Long-Term Storage Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol | Provides a stable environment for frozen storage, minimizing aggregation. |
Visualization: HTT Fractionation and Aggregation Pathway
Caption: Workflow for separating soluble and insoluble HTT and the conceptual aggregation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. ufcbio.com [ufcbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. captivatebio.com [captivatebio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medkoo.com [medkoo.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. drughunter.com [drughunter.com]
- 19. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 20. gmpplastic.com [gmpplastic.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Managing HTT-D3 Toxicity
Here is a technical support center for managing HTT-D3 toxicity in cell culture.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting strategies, and detailed protocols for working with cellular models of mutant Huntingtin (mHTT) toxicity. The focus is on N-terminal fragments of the Huntingtin protein, such as those derived from exon 1, which are widely used to model the disease.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is mutant Huntingtin (mHTT) and why is the N-terminal fragment toxic?
A: Huntington's disease (HD) is caused by an expansion of a CAG trinucleotide repeat in the HTT gene.[4] This results in a mutant Huntingtin protein (mHTT) with an abnormally long polyglutamine (polyQ) tract near its N-terminus.[5] N-terminal fragments of mHTT, often containing exon 1, are particularly prone to misfolding and aggregation, which is a key event in HD pathogenesis.[6][7] These fragments can form soluble oligomers and larger, insoluble inclusions that disrupt numerous cellular processes, including transcription, protein degradation, and mitochondrial function, ultimately leading to neuronal cell death.[6][8][9][10]
Q2: What is the mechanism of mHTT toxicity in cell culture?
A: The primary mechanism is believed to be a toxic gain-of-function.[10][11] The expanded polyQ tract causes the protein to misfold, leading to the formation of toxic species.[6][9] Key steps in the toxicity pathway include:
-
Misfolding and Oligomerization: The polyQ expansion induces a conformational change, leading to the formation of small, soluble oligomers which are considered highly toxic.[11]
-
Aggregation: Oligomers seed the formation of larger, insoluble aggregates or inclusion bodies.[4][8][12]
-
Cellular Dysfunction: Both soluble oligomers and larger aggregates can sequester essential cellular proteins, such as transcription factors and components of the ubiquitin-proteasome system (UPS).[8][9]
-
Stress and Cell Death: This disruption of cellular homeostasis leads to mitochondrial dysfunction, ER stress, impaired autophagy, and activation of apoptotic pathways, culminating in cell death.[5][8][7]
Q3: Which cell lines are commonly used to model mHTT toxicity?
A: Several cell lines are used, each with specific advantages. Inducible expression systems are often preferred to control the timing and level of toxic protein expression.[1][13]
-
PC12 Cells: A rat pheochromocytoma cell line that can be differentiated to a neuronal phenotype. Stably transfected PC12 cells with inducible mHTT expression are widely used for high-throughput screening.[2][13]
-
HEK293/T-REx: Human Embryonic Kidney cells are easy to transfect and grow. Inducible systems (like T-REx) allow for controlled expression of mHTT fragments.[14][15][16]
-
Neuronal Cell Lines: Human neuroblastoma (e.g., SK-N-SH) or immortalized striatal cell lines (STHdh) provide a more disease-relevant context.[3][13] HN10 cells, derived from the hippocampus, have also been used to create inducible models.[1]
Troubleshooting Guide
Problem: My cells show high levels of death in the uninduced/control (wild-type HTT) condition.
-
Possible Cause 1: Leaky Expression. Your inducible system may have basal "leaky" expression of the toxic mHTT construct even without the inducer.
-
Solution: Confirm the absence of mHTT expression in uninduced cells via Western blot.[1] If leaky expression is detected, screen for tighter clones or reduce the concentration of the expression plasmid used to create the cell line.
-
-
Possible Cause 2: Transfection Reagent Toxicity. The transfection process itself can be toxic to sensitive cell lines.
-
Solution: Optimize the ratio of transfection reagent to DNA. Include a control with transfection reagent only (no DNA) and a mock transfection with a non-toxic reporter like GFP.
-
-
Possible Cause 3: Cell Health. The cells may be unhealthy due to high passage number, contamination (e.g., mycoplasma), or suboptimal culture conditions.
-
Solution: Use low-passage cells, regularly test for mycoplasma, and ensure proper media and incubator conditions.
-
Problem: I am not observing mHTT aggregate formation.
-
Possible Cause 1: Insufficient Protein Expression. The level of mHTT protein may be too low to form visible aggregates within the experimental timeframe.
-
Possible Cause 2: PolyQ Tract is Too Short. Aggregate formation is highly dependent on the length of the polyglutamine tract; tracts below ~40Q are much less prone to aggregation.[11]
-
Possible Cause 3: Assay Limitation. Your detection method may not be sensitive enough for early-stage or small aggregates.
-
Solution: Use a more sensitive biochemical method like a filter retardation assay in addition to fluorescence microscopy.[16] For microscopy, ensure your antibody is specific to aggregated forms or use a dye like Thioflavin T (ThT), though its use with fusion proteins requires careful validation.[4]
-
Problem: There is high variability in toxicity/aggregation between replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density across wells can lead to significant differences in outcomes.
-
Solution: Ensure you have a single-cell suspension before plating. Pipette carefully and avoid disturbing the plate after seeding to allow for even cell distribution.
-
-
Possible Cause 2: Variable Transfection/Induction Efficiency.
-
Solution: Prepare a master mix of DNA and transfection reagent for all replicates. Ensure the inducer is mixed thoroughly into the media before applying to cells.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the edge of the plate are prone to evaporation, leading to changes in media concentration and temperature.
-
Solution: Avoid using the outermost wells of 96- or 384-well plates for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on mHTT toxicity and aggregation.
Table 1: Comparison of Cell Lines for Modeling this compound Toxicity
| Cell Line | Type | Common Use | Key Advantages | Considerations |
| PC12 | Rat Pheochromocytoma | High-throughput screening[13] | Inducible systems are well-established; can be differentiated.[2] | Non-human, non-neuronal origin unless differentiated. |
| HEK293 | Human Embryonic Kidney | Transient & stable expression[17] | High transfection efficiency; robust growth.[17] | Non-neuronal; phenotype may not be disease-relevant. |
| STHdh | Immortalized Mouse Striatal | Disease-relevant studies[13] | Neuronal origin from the striatum, a key affected brain region. | Can be challenging to culture; mouse origin. |
| HN10 | Immortalized Hippocampal | Neuronal dysfunction studies[1] | Neuronal origin; inducible lines developed to study transcription.[1] | Less common than other models. |
| SK-N-SH | Human Neuroblastoma | Neuronal toxicity assays[3] | Human neuronal origin. | Can be difficult to transfect; may have altered cancer cell pathways. |
Table 2: Effect of PolyQ Length on Aggregation and Toxicity
| HTT Construct | Aggregation in N2a Cells (%) | TUNEL Positive (Aggregated Cells, %) | TUNEL Positive (Diffuse Cells, %) | Reference |
| 16Q (Wild-type) | ~1% | N/A (No aggregates) | ~4% | [12] |
| 76Q (Mutant) | ~84% | 75% | ~5% | [12] |
| PGQ9 (Mutant) | ~75% | 72% | ~4.5% | [12] |
TUNEL assay measures DNA fragmentation, an indicator of late-stage apoptosis.
Key Experimental Protocols
Protocol 1: Inducible Expression of mHTT and Cytotoxicity Measurement (LDH Assay)
This protocol is adapted for an inducible cell line (e.g., PC12 or HEK293/T-REx) in a 96-well format.
Materials:
-
Inducible mHTT cell line (e.g., T-REx-HEK293 expressing HTT-exon1-Q72)
-
Complete growth medium (e.g., DMEM, 10% FBS, Pen/Strep)
-
Inducer (e.g., Doxycycline at 1 µg/mL or Tebufenozide at 200 nM)[13]
-
CytoTox 96® Non-Radioactive Cytotoxicity Assay kit (or similar LDH assay kit)
-
96-well clear-bottom, tissue culture-treated plates
Procedure:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Induction: Prepare media containing the inducer (e.g., 1 µg/mL doxycycline). Remove the old media from the cells and add 100 µL of the inducer-containing media. For negative controls, add fresh media without the inducer.
-
Incubation: Incubate the plates for 48 hours to allow for mHTT expression and toxicity to develop.[13]
-
Prepare Controls for LDH Assay:
-
Volume Correction Control: 10 µL of sterile water added to 3-4 empty wells.
-
Spontaneous Release Control: 10 µL of sterile water added to 3-4 uninduced, cell-containing wells.
-
Maximum Release Control: 10 µL of 10X Lysis Solution (from kit) added to 3-4 induced, cell-containing wells. Incubate for 45 minutes.
-
-
Lyse Cells for Maximum Release: After the 45-minute incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well (including controls and experimental wells) to a new flat-bottom 96-well plate.
-
Add 50 µL of the reconstituted Substrate Mix to each well. Tap to mix.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 490 nm within 1 hour.
-
Calculation:
-
% Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 2: Filter Retardation Assay for Aggregate Quantification
This assay separates soluble proteins from SDS-insoluble aggregates by filtration through a cellulose (B213188) acetate (B1210297) membrane.
Materials:
-
Cell pellets from induced/uninduced cultures
-
Lysis Buffer: 2% SDS, 50 mM DTT in PBS
-
Cellulose Acetate Membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Wash Buffer: 0.1% SDS in PBS
-
Blocking Buffer: 5% non-fat milk in TBST
-
Primary antibody against Huntingtin (e.g., anti-HTT)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
Procedure:
-
Cell Lysis: Resuspend cell pellets in 100-200 µL of Lysis Buffer. Heat at 95°C for 10 minutes to lyse cells and solubilize proteins.
-
Sample Loading: Assemble the dot blot apparatus with the pre-wetted cellulose acetate membrane. Load an equal amount of total protein (e.g., 20 µg) from each lysate into the wells. Apply a gentle vacuum to pull the lysate through the membrane.
-
Washing: Wash each well 3 times with 200 µL of Wash Buffer under vacuum. This removes soluble proteins, while insoluble aggregates are retained on the membrane.
-
Immunoblotting:
-
Disassemble the apparatus and remove the membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate with the primary anti-HTT antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply ECL substrate and image the membrane using a chemiluminescence imager. The intensity of the dots corresponds to the amount of SDS-insoluble mHTT aggregates.[16]
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and workflows for managing this compound toxicity.
Caption: Simplified signaling pathway of mutant Huntingtin (mHTT) toxicity.
Caption: Standard experimental workflow for assessing mHTT toxicity and aggregation.
Caption: Troubleshooting decision tree for high experimental variability.
References
- 1. Inducible mutant huntingtin expression in HN10 cells reproduces Huntington's disease-like neuronal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Huntingtin 150Q Stable PC12 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 3. Wild type Huntingtin reduces the cellular toxicity of mutant Huntingtin in mammalian cell models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Regulation of Mutant Huntingtin Mitochondrial Toxicity by Phosphomimetic Mutations within Its N-Terminal Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Huntingtin protein interactions altered by polyglutamine expansion as determined by quantitative proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Huntingtin proteolysis releases non-polyQ fragments that cause toxicity through dynamin 1 dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytotoxicity and Clearance of Mutant Huntingtin and Other Misfolded Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Strategies to Target Protein Aggregation in Huntington’s Disease [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Identification of compounds which inhibit cytotoxicity associated with mutant Huntingtin protein expression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Maintenance of chaperone-mediated autophagy activity in cultured cells expressing mutant huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efficient and Scalable Production of Full-length Human Huntingtin Variants in Mammalian Cells using a Transient Expression System [jove.com]
interpreting unexpected phenotypes in HTT-D3 treated mice
Welcome to the technical support resource for HTT-D3, a third-generation antisense oligonucleotide (ASO) designed to lower mutant huntingtin (mHTT) protein levels for research in mouse models of Huntington's Disease. This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected phenotypes observed during your experiments.
Troubleshooting Guide: Unexpected Phenotypes
This section addresses specific unexpected outcomes you may encounter during your research with this compound.
Question 1: We observe significant weight loss and general poor health in our this compound treated mice, exceeding that of vehicle-treated controls. What are the potential causes and how can we troubleshoot this?
Answer:
This is a critical observation that requires immediate attention. Potential causes can be categorized into ASO-related toxicity, procedural complications, or an interaction with the specific mouse model's baseline phenotype.
Potential Causes & Troubleshooting Steps:
-
Systemic Toxicity: While this compound is designed for high specificity, off-target effects or accumulation in peripheral organs can lead to toxicity.
-
Troubleshooting:
-
Collect blood samples to perform a complete blood count (CBC) and a chemistry panel, focusing on liver (ALT, AST) and kidney (BUN, creatinine) function markers.
-
Perform histological analysis on major organs (liver, kidney, spleen) to look for signs of cellular damage or inflammation. Compare results with age-matched wild-type, vehicle-treated, and untreated HD model mice.
-
-
-
Neuroinflammation: The administration procedure (e.g., intracerebroventricular injection) or the ASO itself can sometimes trigger an inflammatory response in the CNS.
-
Troubleshooting:
-
Perform immunohistochemistry (IHC) or immunofluorescence (IF) on brain sections using markers for microglia (Iba1) and astrocytes (GFAP).
-
Quantify the level of inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue lysates via ELISA or multiplex assay.
-
-
-
Dosing or Formulation Error: An incorrect dose or issue with the formulation's stability or pH could lead to adverse effects.
-
Troubleshooting:
-
Re-verify all dosing calculations.
-
Ensure the this compound solution was prepared according to the protocol and that the artificial cerebrospinal fluid (aCSF) vehicle is sterile and at the correct pH.
-
-
Troubleshooting Workflow: Investigating Weight Loss
Caption: Troubleshooting flowchart for unexpected weight loss in mice.
Question 2: We have confirmed successful mHTT protein knockdown in the cortex, but we do not observe a significant improvement in motor function (e.g., on the rotarod test). Why is this happening?
Answer:
This is a common challenge in Huntington's Disease research. The disconnect between successful target engagement and functional outcome can stem from several factors related to neurobiology and experimental design.
Potential Causes & Troubleshooting Steps:
-
Insufficient Knockdown in Key Motor Regions: While cortical HTT lowering is important, motor deficits in HD models are strongly linked to the striatum and cerebellum.
-
Troubleshooting:
-
Perform Western blot or ELISA on micro-dissected striatum and cerebellum samples to quantify mHTT levels. Effective knockdown (>50%) in these regions is often necessary for motor improvement.
-
-
-
Timing of Intervention: Treatment may have been initiated after significant, irreversible neuronal damage has occurred.
-
Troubleshooting:
-
Review the literature for your specific mouse model (e.g., zQ175, R6/2) to determine the typical onset of neuronal loss.
-
Consider designing a new study with an earlier, pre-symptomatic treatment start date to assess the preventative potential of this compound.
-
-
-
Choice of Behavioral Assay: The rotarod test measures a specific aspect of motor coordination. Other motor or non-motor deficits may be more responsive to treatment.
-
Troubleshooting:
-
Incorporate additional behavioral tests into your battery. For example, the open field test can assess general locomotor activity and anxiety, while grip strength tests measure muscle function.
-
-
HTT-Lowering and Functional Outcomes
Caption: Relationship between brain region, HTT lowering, and function.
Frequently Asked Questions (FAQs)
Q: What is the proposed mechanism of action for this compound? A: this compound is an antisense oligonucleotide that binds to the huntingtin (HTT) mRNA. This binding event recruits the enzyme RNase H1, which cleaves the mRNA, leading to its degradation and preventing the translation of the HTT protein.
This compound Mechanism of Action
Caption: this compound mediated degradation of HTT mRNA via RNase H1.
Q: What are the recommended control groups for an this compound study? A: A robust study should include the following groups:
-
Wild-type (WT) mice receiving vehicle.
-
HD model mice receiving vehicle (e.g., aCSF).
-
HD model mice receiving a scrambled ASO control with similar chemistry but no sequence homology to HTT.
-
HD model mice receiving this compound.
Q: How do I confirm target engagement in my study? A: Target engagement should be confirmed at the protein level. The preferred methods are Western blot or a quantitative ELISA specific for the huntingtin protein, performed on lysates from relevant brain regions (e.g., cortex, striatum).
Data Tables
Table 1: Example Data from a 12-Week zQ175 Mouse Study
| Group (n=12/group) | Dose (µg) | Striatal mHTT Reduction (%) | Rotarod Latency (s) | Body Weight Change (%) |
| zQ175 + Vehicle | 0 | 0% | 85 ± 10 | -5% ± 2% |
| zQ175 + this compound | 100 | 25% ± 8% | 105 ± 12 | -7% ± 3% |
| zQ175 + this compound | 300 | 65% ± 11% | 140 ± 15 | -8% ± 2% |
| WT + Vehicle | 0 | N/A | 220 ± 20 | +10% ± 3% |
| Data are represented as mean ± SEM. Bold values indicate statistically significant difference (p < 0.05) compared to the zQ175 + Vehicle group. |
Appendices: Experimental Protocols
Protocol 1: Western Blot for HTT Quantification
-
Tissue Homogenization: Micro-dissect brain tissue (e.g., striatum) on ice and place it in a pre-chilled tube with 10 volumes of RIPA buffer supplemented with protease and phosphatase inhibitors. Homogenize using a mechanical homogenizer and then sonicate briefly.
-
Protein Quantification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 6-8% Tris-glycine polyacrylamide gel. Run the gel until adequate separation of high molecular weight proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against huntingtin (e.g., MAB2166) overnight at 4°C. Incubate with a loading control antibody (e.g., β-actin, GAPDH) as well.
-
Secondary Antibody and Imaging: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the HTT band intensity to the corresponding loading control band intensity.
Technical Support Center: Minimizing Variability in HTT-D3 Animal Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving HTT-D3, a novel splicing modifier for Huntington's Disease (HD). By ensuring consistency and addressing potential confounding factors, researchers can enhance the reliability and reproducibility of their preclinical findings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound dosage and route of administration for mouse models of Huntington's Disease?
A1: The optimal dosage and administration route for this compound can depend on the specific HD mouse model and experimental goals. Oral administration has been shown to result in dose-dependent and roughly equivalent mHTT protein lowering in both the brain and peripheral tissues. It is crucial to conduct preliminary dose-response studies to determine the most effective concentration of this compound for your specific model and endpoint. Consistent administration timing and technique are critical for minimizing variability.
Q2: How does the genetic background of the mouse model affect the response to this compound and overall variability?
A2: The genetic background of an HD mouse model can significantly influence phenotypic severity and, consequently, the response to therapeutic interventions like this compound. For instance, the FVB/N strain is known to be more susceptible to excitotoxicity compared to the C57BL/6 background, which could alter the disease progression and therapeutic window.[1][2] It is recommended to use a consistent genetic background throughout a study and to report it in all publications. F1 hybrids are often recommended for experiments to increase vigor, while maintaining the parental lines on congenic backgrounds.[3]
Q3: What are the most critical environmental factors to control to reduce variability in behavioral readouts?
A3: Several environmental factors can introduce significant variability. These include:
-
Housing Conditions: Group housing can lead to social hierarchy stress, while isolation can also be a stressor. Consistent housing density is crucial.[4]
-
Enrichment: While environmental enrichment can alter the progression of the behavioral phenotype in some HD models, the type and consistency of enrichment must be standardized across all animal cohorts.[4]
-
Noise and Light: Loud noises and inconsistent light-dark cycles can profoundly affect mouse physiology and behavior. Testing should be conducted during the animal's active (dark) phase, and the testing room should be free of loud noises and bright, direct light.[5]
Q4: How can I minimize the "experimenter effect" in my this compound studies?
A4: The identity of the experimenter can be a significant source of variability. To mitigate this:
-
Have a single, well-trained experimenter conduct all behavioral tests for a given study.
-
If multiple experimenters are necessary, ensure they follow identical, detailed protocols.
-
Habituate the animals to the experimenter's presence before testing begins.
-
Automated testing equipment should be used whenever possible to reduce handling and subjective scoring.
Troubleshooting Guides
Issue 1: High Variability in Rotarod Performance Data
You are observing significant performance differences within your treatment and control groups in the Rotarod test, making it difficult to assess the efficacy of this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Acclimation | Ensure all mice are brought to the testing room at least 30-60 minutes before the trial begins to acclimate to the new environment.[6] |
| Variable Handling | Handle all mice gently and consistently. The method of placing the mouse on the rod should be identical for every trial. |
| Lack of Training | A brief training session on the Rotarod at a low, constant speed before the accelerating trial can help reduce anxiety-related variability.[6] |
| Incorrect Starting Procedure | Ensure the rod is rotating at a low, constant speed (e.g., 4 RPM) when placing the mice on it, and only start the acceleration once all mice are properly positioned and walking forward.[7] |
| Environmental Distractions | Conduct the test in a quiet, dimly lit room to minimize distractions that could cause the mice to fall prematurely.[6] |
Logical Workflow for Troubleshooting Rotarod Variability
Issue 2: Inconsistent Food and Water Intake After this compound Administration
Following oral gavage of this compound, you notice some mice show a temporary reduction in food and water consumption, potentially impacting their weight and behavioral performance.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Stress from Gavage | Habituate mice to handling and the gavage procedure with vehicle or water before starting the actual drug administration. Ensure the person performing the gavage is highly experienced to minimize stress and risk of injury. |
| Unpalatable Vehicle | The vehicle used to dissolve this compound may be unpalatable. Test different vehicles for tolerability. Ensure the vehicle control group receives the exact same formulation. |
| Gastrointestinal Discomfort | The volume of administration may be too large. For mice, the recommended oral gavage volume is typically 5-10 mL/kg. Do not exceed the maximum recommended volumes. |
| Drug Side Effects | Monitor for any adverse effects of this compound. If reduced consumption persists, consider adjusting the dose or formulation after consulting relevant literature or performing a dose-finding study. |
Diagram of Factors Affecting Post-Gavage Intake
Issue 3: Unexpected Results in Open Field Test
Your this compound treated group is showing increased anxiety-like behavior (thigmotaxis) in the Open Field Test, which is contrary to your hypothesis.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inadequate Habituation | Ensure mice are habituated to the testing room for at least 30-60 minutes before the test. Lack of habituation can increase anxiety.[5] |
| Confounding Environmental Cues | Clean the open field arena thoroughly between each mouse with a 70% ethanol (B145695) or other appropriate cleaning solution to remove olfactory cues from the previous animal.[8] |
| Lighting Conditions | The lighting in the testing room should be consistent and not too bright. High-intensity light is anxiogenic for mice. Red light is often recommended.[5] |
| Time of Day | Test all animals at the same time of day, preferably during their active (dark) cycle, as circadian rhythms can significantly impact activity and anxiety levels. |
| Diet-Induced Changes | If using a special diet, be aware that high-fat diets have been shown to increase anxiety-like behavior in mice, which could confound the effects of this compound.[9][10] |
Experimental Workflow for Open Field Test
Detailed Experimental Protocols
Rotarod Test for Motor Coordination
Purpose: To assess motor coordination and balance.
Equipment:
-
Accelerating Rotarod apparatus for mice.
Procedure:
-
Acclimation: Transport mice to the testing room and allow them to acclimate for at least 30-60 minutes before testing.[6]
-
Training (optional but recommended): Place each mouse on the rod rotating at a low, constant speed (e.g., 4-5 RPM) for 60 seconds. Repeat this for 2-3 trials with a 5-10 minute inter-trial interval. This helps reduce stress and variability.[6]
-
Testing:
-
Set the apparatus to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[7]
-
Place the mouse on its assigned lane on the rod, facing away from the direction of rotation.
-
Start the acceleration and the timer simultaneously.
-
Record the latency to fall (the time at which the mouse falls off the rod). If a mouse clings to the rod and makes a full passive rotation, this is also counted as a fall.[6]
-
Perform 3 consecutive trials with a 10-15 minute rest period in between.[7]
-
-
Data Analysis: The primary measure is the average latency to fall across the trials for each mouse.
Open Field Test for Locomotor Activity and Anxiety
Purpose: To assess general locomotor activity and anxiety-like behavior.
Equipment:
-
Open field arena (e.g., 40cm x 40cm x 40cm).
-
Video camera mounted above the arena.
-
Automated tracking software.
Procedure:
-
Setup: The testing room should be quiet and dimly lit (red light is often preferred).[5]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes.[5]
-
Testing:
-
Thoroughly clean the arena with 70% ethanol or another suitable disinfectant to remove scent cues.[8]
-
Gently place the mouse in the center of the arena.[8]
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the arena undisturbed for a predetermined period (typically 5-20 minutes).[8][11]
-
At the end of the session, return the mouse to its home cage.
-
-
Data Analysis: The software will analyze various parameters. Key measures include:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. periphery: More time in the periphery (thigmotaxis) is indicative of higher anxiety-like behavior.[12]
-
Rearing frequency: A measure of exploratory behavior.
-
Grip Strength Test for Neuromuscular Function
Purpose: To measure forelimb and combined forelimb/hindlimb muscle strength.
Equipment:
-
Grip strength meter with a grid or bar attachment.
Procedure:
-
Setup: Turn on the grip strength meter and set it to record the peak force in grams.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes.[13]
-
Forelimb Measurement:
-
Combined Forelimb and Hindlimb Measurement:
-
Data Analysis: Calculate the average peak force for the forelimb and all-limb conditions for each mouse. The data is often normalized to the mouse's body weight.
References
- 1. Mouse models of Huntington disease: variations on a theme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chdifoundation.org [chdifoundation.org]
- 4. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 6. Rotarod-Test for Mice [protocols.io]
- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
- 9. Effects of high fat or high sucrose diet on behavioral-response to social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Obesity and Consumption of a High Fat Diet on Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Open field test for mice [protocols.io]
- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 13. mmpc.org [mmpc.org]
- 14. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 15. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
Technical Support Center: Addressing Poor CNS Penetration of HTT-D3 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the central nervous system (CNS) penetration of HTT-D3 analogs. The following information is designed to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows excellent in vitro potency but no efficacy in in vivo CNS models. What are the likely causes?
A1: The primary suspect is poor penetration across the blood-brain barrier (BBB). While potent in vitro, the compound may not be reaching its target in the brain at a sufficient concentration. Several factors can contribute to this:
-
Low Passive Permeability: The physicochemical properties of your analog may not be optimal for crossing the lipid-rich BBB.
-
Efflux Transporter Substrate: The compound might be actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1][2][3]
-
High Plasma Protein Binding: Extensive binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.[4][5]
-
Rapid Metabolism: The compound may be quickly metabolized in the periphery, reducing the amount that reaches the CNS.
Q2: How can I determine if my this compound analog is a substrate for P-glycoprotein (P-gp)?
A2: Several in vitro and in vivo methods can assess P-gp substrate liability:
-
In Vitro Efflux Assays: The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a common model.[6] An efflux ratio (ratio of basal-to-apical to apical-to-basal permeability) significantly greater than 2 is indicative of active efflux.
-
In Vivo Studies: Compare the brain-to-plasma concentration ratio (Kp) of your analog in wild-type rodents versus P-gp knockout (Mdr1a/1b knockout) rodents. A significantly higher Kp in knockout animals confirms P-gp mediated efflux.
Q3: What are the key physicochemical properties I should optimize to improve passive BBB penetration?
A3: To enhance passive diffusion across the BBB, consider the following properties for your this compound analogs:
-
Molecular Weight: Generally, a lower molecular weight (< 400 Da) is preferred.[7]
-
Lipophilicity (logP): An optimal logP range is typically between 1 and 3. Very high lipophilicity can lead to non-specific binding and sequestration in lipid membranes.
-
Hydrogen Bonding: A lower number of hydrogen bond donors (< 3) and acceptors (< 7) is desirable to reduce desolvation energy penalties when entering the lipid membrane.[8]
-
Polar Surface Area (PSA): A PSA of less than 90 Ų is generally recommended for better BBB penetration.
Troubleshooting Guides
Problem 1: Low Brain-to-Plasma Ratio (Kp) in Wild-Type Animals
| Possible Cause | Troubleshooting Steps |
| High P-gp Efflux | 1. In Vitro Confirmation: Perform an MDCK-MDR1 assay to determine the efflux ratio. 2. In Vivo Confirmation: Determine the Kp in P-gp knockout mice and compare it to wild-type mice. 3. Structural Modification: Modify the analog to reduce its affinity for P-gp. This can involve masking hydrogen bond donors or altering charge distribution. 4. Co-administration with P-gp inhibitor: In preclinical studies, co-administering a P-gp inhibitor (e.g., verapamil, zosuquidar) can transiently increase brain exposure and confirm P-gp involvement. However, this is generally not a viable clinical strategy due to potential drug-drug interactions.[1][2] |
| Low Passive Permeability | 1. In Vitro Assessment: Use a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to assess passive diffusion.[4][5] 2. Optimize Physicochemical Properties: Synthesize and test new analogs with improved properties (lower MW, optimal logP, lower PSA, fewer H-bonds).[8][9] |
| High Plasma Protein Binding | 1. Measure Free Fraction: Determine the unbound fraction of the drug in plasma (fu,plasma) using equilibrium dialysis or ultracentrifugation. 2. Structural Modification: Alter the structure to reduce affinity for plasma proteins like albumin and alpha-1-acid glycoprotein. |
Problem 2: Inconsistent or Low Efficacy Despite Moderate Kp
| Possible Cause | Troubleshooting Steps |
| High Non-Specific Brain Binding | 1. Measure Unbound Brain Fraction: Determine the unbound fraction in the brain (fu,brain) using brain homogenate binding assays. 2. Calculate Unbound Brain Concentration: The pharmacologically relevant concentration is the unbound concentration (Cu,brain). Calculate this using the total brain concentration and fu,brain. 3. Optimize for Lower Non-Specific Binding: Modify the analog to reduce lipophilicity or remove structural motifs prone to non-specific interactions. |
| Rapid Brain Efflux by Other Transporters | 1. Investigate Other Transporters: If not a P-gp substrate, consider other transporters like BCRP. Use relevant in vitro models (e.g., MDCK-BCRP) or knockout animal models. |
| Target Engagement Issues | 1. Confirm Target Occupancy: Use techniques like positron emission tomography (PET) with a radiolabeled version of your analog or a competitive binding assay to confirm it is engaging the huntingtin target in the brain. |
Data Presentation
Table 1: In Vitro Assays for Assessing CNS Penetration Potential
| Assay | Parameter Measured | Interpretation of "Good" CNS Candidate |
| PAMPA-BBB | Effective Permeability (Pe) | Pe > 4 x 10⁻⁶ cm/s |
| MDCK-MDR1 | Efflux Ratio (ER) | ER < 2.0 |
| Plasma Protein Binding | Unbound Fraction (fu,plasma) | fu,plasma > 0.01 (higher is better) |
| Brain Homogenate Binding | Unbound Fraction (fu,brain) | fu,brain > 0.01 (higher is better) |
Table 2: In Vivo Parameters for Evaluating CNS Penetration
| Parameter | Formula | Desired Value |
| Brain-to-Plasma Ratio | Kp = C_total,brain / C_total,plasma | > 0.5 |
| Unbound Brain-to-Plasma Ratio | Kp,uu = C_unbound,brain / C_unbound,plasma | ≈ 1 (for passive diffusion) |
Experimental Protocols
Protocol 1: MDCK-MDR1 Efflux Assay
-
Cell Culture: Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell plates) until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basal):
-
Add the this compound analog to the apical (upper) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basal (lower) chamber.
-
Analyze the concentration of the analog in the samples using LC-MS/MS.
-
-
Permeability Measurement (Basal to Apical):
-
Add the this compound analog to the basal chamber.
-
At the same time points, take samples from the apical chamber.
-
Analyze the concentration of the analog using LC-MS/MS.
-
-
Calculate Permeability Coefficients (Papp): Calculate the apparent permeability coefficient for both directions.
-
Determine Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination
-
Animal Dosing: Administer the this compound analog to a cohort of rodents (e.g., mice or rats) at a specified dose and route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point (e.g., when brain and plasma concentrations are expected to be at equilibrium), collect blood and brain samples.
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Concentration Analysis: Determine the concentration of the analog in both plasma and brain homogenate using a validated analytical method like LC-MS/MS.
-
Calculation: Kp = (Concentration in brain homogenate) / (Concentration in plasma).
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Strategies to enhance CNS penetration of this compound analogs.
Caption: P-glycoprotein efflux at the blood-brain barrier.
References
- 1. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for HTT-D3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HTT-D3 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, covering protein/mRNA analysis, and cell-based assays.
Protein and mRNA Analysis
Question: Why am I observing inconsistent HTT protein levels in my Western Blots?
Answer: Inconsistent Huntingtin (HTT) protein levels in Western Blots can stem from several factors throughout the experimental workflow. A primary consideration is the integrity and consistency of your protein lysate. Ensure that a standardized protocol is used for lysate preparation, including the use of fresh protease inhibitors to prevent protein degradation. Quantification of total protein using a reliable method like a BCA assay is crucial to ensure equal loading in each lane of your SDS-PAGE gel.
Antibody performance is another critical variable. It is essential to validate your primary antibody for specificity and optimal dilution. We recommend testing a new antibody with positive and negative controls, such as cell lysates from HTT knockout and wild-type cells, to confirm it specifically recognizes HTT.[1] Antibody dilutions can vary significantly between manufacturers and even between lots, so it's important to perform a titration to determine the optimal concentration for your specific experimental conditions.[1][2] For example, some anti-HTT antibodies may require dilutions ranging from 1:500 to 1:5000.[1][2]
Finally, technical variability in the Western Blotting process itself, such as inconsistent transfer efficiency or uneven development, can lead to unreliable results. Using a loading control, like beta-actin or GAPDH, is essential to normalize for any loading inaccuracies.
Question: My RT-qPCR results for HTT mRNA show high variability between replicates. What are the possible causes?
Answer: High variability in RT-qPCR for HTT mRNA can be attributed to several factors, starting with the quality and quantity of the initial RNA sample. It is crucial to use a consistent RNA isolation method and ensure the RNA is free of contaminants and has not degraded.
In the reverse transcription step, the choice of primers (oligo(dT)s, random hexamers, or gene-specific primers) and the efficiency of the reverse transcriptase enzyme can impact the cDNA synthesis. For the qPCR reaction, primer design is critical. Primers should be specific to the HTT transcript and validated to ensure they do not form primer-dimers or amplify off-target sequences.
Pipetting errors, especially when dealing with small volumes, can introduce significant variability. Preparing a master mix for your qPCR reactions can help minimize this. Finally, ensure that your qPCR instrument is properly calibrated and that the analysis settings, such as the baseline and threshold for Cq value determination, are set correctly and consistently across all samples.
Cell-Based Assays
Question: I am observing significant cytotoxicity in my cell-based assay after treatment with this compound, even at low concentrations. What should I do?
Answer: If you are observing unexpected cytotoxicity with this compound, it is important to systematically troubleshoot the issue. First, confirm the final concentration of your solvent (e.g., DMSO) in the cell culture media is at a non-toxic level, typically below 0.5%. It is also crucial to ensure the small molecule is fully dissolved in the solvent before diluting it in your culture medium, as precipitates can cause non-specific cellular stress.
To determine if the observed toxicity is a direct effect of this compound, it is recommended to perform a dose-response experiment and a time-course study. This will help you identify a potential therapeutic window where HTT lowering is achieved without significant cell death.
It is also beneficial to use a more sensitive and specific assay for cell viability. While metabolic assays like MTT or XTT are common, they can sometimes be confounded by changes in cellular metabolism. Consider using an alternative method, such as a membrane integrity assay (e.g., LDH release) or an ATP-based assay, to confirm the cytotoxic effects.
Question: The HTT-lowering effect of this compound is not reproducible in my experiments. What are the potential reasons?
Answer: Lack of reproducibility in the HTT-lowering effect of this compound can be due to several experimental variables. Firstly, ensure that the cell line you are using is appropriate and has been properly maintained. High passage numbers can lead to genetic drift and altered cellular responses.
The stability of the this compound compound in your experimental conditions is another key factor. Small molecules can degrade over time, especially when exposed to light, repeated freeze-thaw cycles, or stored at inappropriate temperatures. It is advisable to prepare fresh dilutions of the compound for each experiment from a properly stored stock solution.
Inconsistent treatment conditions, such as variations in incubation time or cell density at the time of treatment, can also lead to variable results. Standardize these parameters across all experiments to ensure consistency. Finally, the method used to measure HTT reduction (e.g., Western Blot, immunoassay) should be validated for its precision and accuracy to ensure that the observed variability is not due to the detection method itself.
Frequently Asked Questions (FAQs)
General
Question: What is this compound and what is its mechanism of action?
Answer: this compound is an orally active small molecule that acts as a splicing modulator for the Huntingtin (HTT) gene. It functions by promoting the inclusion of a pseudoexon that contains a premature termination codon into the HTT mRNA. This leads to the degradation of the HTT mRNA and a subsequent reduction in the levels of the HTT protein.
Question: What are the key quality control checkpoints for a typical this compound experiment?
Answer: Key quality control checkpoints include:
-
Compound Quality: Ensuring the purity and stability of the this compound compound.
-
Cell Culture: Using healthy, low-passage cells and monitoring for contamination.
-
Assay Performance: Validating the specificity, sensitivity, and reproducibility of all assays (e.g., Western Blot, RT-qPCR, cell viability).
-
Data Analysis: Using appropriate statistical methods and including proper controls in all experiments.
Experimental Protocols
Question: What are the acceptable ranges for coefficients of variation (CV) in HTT immunoassays?
Answer: For immunoassays, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are generally considered acceptable. However, these values can vary depending on the specific assay and laboratory.
Question: What are typical protein yields for recombinant HTT purification?
Answer: The yield of purified recombinant HTT protein can vary widely depending on the expression system, the specific construct, and the purification protocol. Yields can range from micrograms to several milligrams per liter of culture. For example, some protocols have reported yields of 5-20 mg per liter of E. coli culture for fusion proteins.
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions for Huntingtin Protein Detection
| Application | Antibody Type | Recommended Dilution Range | Reference(s) |
| Western Blot | Polyclonal/Monoclonal | 1:500 - 1:5000 | |
| Immunoprecipitation | Polyclonal/Monoclonal | 1:50 or 2.0 µg per reaction | |
| Immunofluorescence | Monoclonal | 1:500 - 1:1500 |
Table 2: Quality Control Metrics for Quantitative Assays
| Assay Type | Parameter | Acceptable Range | Reference(s) |
| Immunoassays | Intra-assay CV | < 10% | |
| Inter-assay CV | < 15% | ||
| RT-qPCR | Primer Efficiency | 90% - 110% | N/A |
| R² of standard curve | > 0.99 | N/A |
Detailed Experimental Protocols
Western Blot Protocol for HTT Protein
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HTT antibody at the optimized dilution overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Immunoprecipitation Protocol for HTT Protein
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with 2-5 µg of anti-HTT antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with wash buffer to remove non-specific proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western Blotting.
RT-qPCR Protocol for HTT mRNA
-
RNA Isolation: Isolate total RNA from cells using a column-based kit or TRIzol reagent, including a DNase treatment step to remove genomic DNA.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for HTT, and cDNA template.
-
qPCR Cycling: Perform the qPCR using a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Melt Curve Analysis: For SYBR Green-based assays, perform a melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis: Determine the Cq values and calculate the relative expression of HTT mRNA using the ΔΔCq method, normalizing to a stable reference gene.
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mutant HTT-induced mitochondrial dysfunction pathway.
References
Validation & Comparative
A Comparative Guide to Small Molecule Splicing Modulators for Huntington's Disease: HTT-D3 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the production of mutant huntingtin protein (mHTT). A promising therapeutic strategy is the reduction of HTT protein levels using small molecule splicing modulators. This guide provides a comparative analysis of HTT-D3 and its successor, PTC518, against another notable small molecule splicing modulator, branaplam (B560654), with a focus on their efficacy, safety, and underlying mechanisms.
Mechanism of Action: A Shared Strategy
Both PTC's compounds (this compound and PTC518) and branaplam employ a novel mechanism of action to reduce HTT protein levels. They modulate the splicing of the HTT pre-messenger RNA (pre-mRNA), promoting the inclusion of a pseudoexon containing a premature termination codon.[1] This altered mRNA is then targeted for degradation through the nonsense-mediated decay (NMD) pathway, ultimately leading to a decrease in the production of both wild-type and mutant HTT protein.
References
Validating HTT-D3's Mechanism of Action: A Comparative Analysis with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HTT-D3, a novel splicing modulator for Huntington's Disease (HD), with other therapeutic alternatives. The performance of each modality is supported by experimental data from relevant genetic models, offering a comprehensive overview for researchers and drug development professionals.
Mechanism of Action: this compound and Alternatives
Huntington's Disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). A primary therapeutic strategy is the reduction of mHTT levels. This compound and its comparators achieve this through different mechanisms at the pre- and post-transcriptional levels.
This compound: A Small Molecule Splicing Modulator
This compound is an orally bioavailable small molecule that modulates the splicing of HTT pre-mRNA. It promotes the inclusion of a pseudoexon containing a premature termination codon. This altered mRNA is then targeted for degradation through the nonsense-mediated decay (NMD) pathway, ultimately leading to a reduction in the levels of both wild-type and mutant HTT protein[1].
Caption: Mechanism of action of this compound, a splicing modulator.
Comparative Performance in Genetic Models
The efficacy of this compound has been evaluated in preclinical studies using transgenic mouse models of HD. The following table summarizes the performance of this compound in comparison to other notable HTT-lowering therapies.
| Therapeutic Agent | Modality | Genetic Model(s) | Key Efficacy Data | Reference(s) |
| This compound | Small Molecule Splicing Modulator | Hu97/18 & BACHD Mice | Significant HTT protein lowering in cortex and striatum. | [2] |
| Branaplam (B560654) | Small Molecule Splicing Modulator | Patient-derived fibroblasts and iPSC-derived cortical neurons; HD mouse model | IC50 < 10 nM for mHTT reduction in vitro; Dose-dependent decrease in HTT protein in vivo. | [3][4][5][6][7] |
| Tominersen | Antisense Oligonucleotide (ASO) | HD mouse and non-human primate models | Significant reduction of mHTT in brain and CSF; improved motor performance and survival. | [8] |
| AAV-miRNA | Gene Therapy | Q175 KI Mice; HD rat and minipig models | Up to 39% mHTT reduction in striatum and 13% in cortex (mice, 12 months post-injection); delayed neurodegeneration. | [9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the mechanism and efficacy of HTT-lowering therapies.
Quantification of HTT mRNA Levels
Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Tissue Homogenization and RNA Extraction: Brain tissue (cortex and striatum) is homogenized, and total RNA is extracted using a suitable kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed via spectrophotometry.
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR: The relative expression of HTT mRNA is quantified using a real-time PCR system. Gene-specific primers are designed to amplify a region of the HTT transcript. A housekeeping gene (e.g., Gapdh, Actb) is used for normalization. The comparative Ct (ΔΔCt) method is used to calculate the fold change in HTT mRNA levels between treated and control groups.
Assessment of Alternative Splicing
Method: RNA Sequencing (RNA-Seq)
-
RNA Extraction and Library Preparation: High-quality total RNA is extracted from cells or tissues. Ribosomal RNA is depleted, and the remaining RNA is fragmented. cDNA libraries are then prepared using a commercial kit.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Sequencing reads are aligned to the reference genome. Splicing analysis software (e.g., SGSeq) is used to identify and quantify alternative splicing events, such as the inclusion of a pseudoexon in the HTT transcript. The "percent spliced in" (PSI) index is calculated to determine the extent of pseudoexon inclusion.
Quantification of HTT Protein Levels
Method: Western Blotting
-
Protein Extraction: Tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the HTT protein. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).
Method: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Sample Preparation: Brain homogenates or cell lysates are prepared.
-
Assay Procedure: The assay is performed in a microplate format. Biotinylated anti-HTT antibody, acceptor bead-conjugated anti-HTT antibody, and the sample are incubated together. Streptavidin-coated donor beads are then added.
-
Signal Detection: Upon illumination at 680 nm, the donor beads generate singlet oxygen, which diffuses to the acceptor beads if they are in close proximity (i.e., bound to the same HTT protein). This triggers a chemiluminescent signal at 615 nm, which is measured with a plate reader. The signal intensity is proportional to the amount of HTT protein in the sample. A standard curve is used to determine the absolute concentration.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for validating an HTT-lowering compound in a genetic mouse model of Huntington's Disease.
Caption: In vivo validation workflow for an HTT-lowering therapeutic.
Conclusion
The validation of this compound's mechanism of action in genetic models demonstrates its potential as a therapeutic agent for Huntington's Disease. Its oral bioavailability offers a significant advantage over more invasive delivery methods required for ASOs and gene therapies. However, the clinical development of splicing modulators like branaplam has highlighted potential safety concerns that will need to be carefully evaluated for this compound. Continued preclinical and clinical investigation is necessary to fully assess the therapeutic window and long-term efficacy of this promising approach. This comparative guide provides a foundational understanding of the current landscape of HTT-lowering strategies, supported by key experimental data to inform future research and development efforts.
References
- 1. ehdn.org [ehdn.org]
- 2. researchgate.net [researchgate.net]
- 3. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A spoonful of branaplam helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 5. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons [ideas.repec.org]
- 6. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - EGA European Genome-Phenome Archive [ega-archive.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jnnp.bmj.com [jnnp.bmj.com]
- 10. AAV5-miHTT Gene Therapy Demonstrates Sustained Huntingtin Lowering and Functional Improvement in Huntington Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translation of MicroRNA-Based Huntingtin-Lowering Therapies from Preclinical Studies to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Small Molecule Splicing Modulators for Huntington's Disease: Branaplam and PTC's HTT-Lowering Compounds
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by the expansion of a CAG trinucleotide repeat in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with a toxic gain-of-function. A promising therapeutic strategy is the reduction of total HTT levels. This guide provides a comparative overview of two orally bioavailable small molecules that modulate the splicing of HTT pre-mRNA to achieve this goal: branaplam (B560654) (formerly LMI070) from Novartis and the clinical-stage compound PTC518 from PTC Therapeutics, which emerged from a research program that included the preclinical compound HTT-D3.
Mechanism of Action: A Shared Strategy of Pseudoexon Inclusion
Both branaplam and PTC's compounds (including PTC518 and the research compound this compound) employ a novel mechanism of action to reduce HTT protein levels. They are splicing modulators that promote the inclusion of a cryptic or "pseudoexon" located within an intron of the HTT pre-mRNA.[1][2][3] The inclusion of this pseudoexon introduces a premature termination codon (PTC) into the mature mRNA transcript. This altered mRNA is then recognized and degraded by the cell's nonsense-mediated decay (NMD) pathway, ultimately leading to a reduction in the synthesis of both wild-type and mutant huntingtin protein.[2][4]
References
A Comparative Guide to Huntingtin Protein Reduction Strategies: The Preclinical Compound HTT-D3 vs. The Clinical Candidate PTC518
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene. This mutation leads to the production of a toxic mutant huntingtin protein (mHTT) that causes progressive neuronal death. A leading therapeutic strategy is the reduction of HTT protein levels. This guide provides an objective comparison of two small molecules developed by PTC Therapeutics for this purpose: HTT-D3, a preclinical tool compound, and PTC518, a clinical-stage investigational drug. While both operate via a similar mechanism, they represent different stages of the drug development pipeline, from preclinical proof-of-concept to clinical evaluation.
Mechanism of Action: HTT Splicing Modulation
Both this compound and PTC518 are orally bioavailable small molecules designed to lower HTT protein levels by modulating the splicing of HTT pre-messenger RNA (pre-mRNA).[1][2] They promote the inclusion of a novel pseudoexon, which contains a premature termination codon, into the mature mRNA sequence.[2][3][4] This altered mRNA is recognized by the cell's quality control machinery and targeted for degradation, thereby reducing the template available for HTT protein synthesis. This mechanism is non-allele-specific, meaning it reduces the production of both wild-type and mutant HTT protein.
Performance and Efficacy Data
A direct comparison is limited as this compound is a preclinical compound, while PTC518 has advanced to clinical trials. The data reflects this developmental progression.
This compound: Preclinical Proof-of-Concept
This compound is a CNS-penetrant molecule used to demonstrate the in vivo efficacy of the splicing modulation approach. Preclinical studies in Huntington's disease mouse models have shown that this compound effectively lowers human HTT protein levels across various tissues, including key brain regions.
Table 1: this compound In Vivo Efficacy in HD Mouse Models
| Animal Model | Tissue | Dose | Mean HTT Protein Lowering (vs. Vehicle) |
|---|---|---|---|
| Hu97/18 Mice | Striatum | Not Specified | ~40-50% |
| Hu97/18 Mice | Cortex | Not Specified | ~40-50% |
| BACHD Mice | Striatum | Not Specified | ~30-40% |
| BACHD Mice | Cortex | Not Specified | ~30-40% |
Data are estimated from graphical representations in the cited source.
PTC518: Clinical Candidate
PTC518 was selected for clinical development based on favorable preclinical data demonstrating broad biodistribution and a strong correlation between HTT lowering in blood and brain. It has been evaluated in a Phase 1 study in healthy volunteers and a Phase 2 study (PIVOT-HD) in patients with Huntington's disease.
Phase 1 Study in Healthy Volunteers The first-in-human study showed that PTC518 was well-tolerated and demonstrated proof-of-mechanism with a dose-dependent reduction in systemic HTT mRNA and protein levels.
Table 2: PTC518 Pharmacodynamic Effects in Healthy Volunteers (Phase 1)
| Analyte | Maximum Reduction | Dose |
|---|---|---|
| HTT mRNA | Up to ~60% | Not Specified |
| HTT Protein | Up to 35% | Not Specified |
Phase 2 PIVOT-HD Study in Patients The PIVOT-HD study met its primary endpoint, showing a statistically significant, dose-dependent reduction in blood HTT protein levels over 12 months. The treatment showed a favorable safety profile with no treatment-related serious adverse events.
Table 3: PTC518 Efficacy in Huntington's Disease Patients (12-Month PIVOT-HD Data)
| Dose Level | Stage 2 Patients HTT Reduction (Blood) | Stage 3 Patients HTT Reduction (Blood) |
|---|---|---|
| 5 mg | 23% | 23% |
| 10 mg | 39% | 36% |
Furthermore, data from patients treated for 24 months showed a dose-dependent lowering of neurofilament light chain (NfL), a biomarker of neuroaxonal damage, and favorable trends on clinical scales like the Composite Unified Huntington's Disease Rating Scale (cUHDRS) compared to natural history data.
Experimental Protocols and Workflows
The quantification of HTT protein and mRNA is critical for evaluating the efficacy of lowering therapies. Below are representative protocols for key assays.
Protocol 1: HTT Protein Quantification by Western Blot
This protocol provides a general framework for analyzing HTT protein levels in tissue lysates.
-
Protein Extraction: Homogenize brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Denature 20-40 µg of total protein per sample by boiling at 95-100°C for 5-10 minutes in Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).
-
Gel Electrophoresis: Load the denatured samples onto a 4-12% Bis-Tris or Tris-Acetate polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved. Due to HTT's large size (~350 kDa), lower percentage acrylamide (B121943) and longer run times may be necessary.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for huntingtin (e.g., MAB2166 or 2B7) diluted in blocking buffer. Also, incubate with a primary antibody for a loading control protein (e.g., β-actin, GAPDH, or Calnexin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system or X-ray film. Quantify band densities using image analysis software and normalize HTT levels to the loading control.
Protocol 2: HTT mRNA Quantification by RT-qPCR
This protocol outlines the steps for measuring HTT mRNA levels from tissue or cell samples.
-
RNA Extraction: Isolate total RNA from cells or homogenized tissue using a commercial RNA extraction kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quality and Quantity Assessment: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and a mix of oligo(dT) and random hexamer primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers specific for HTT, a fluorescent probe (e.g., TaqMan), and qPCR master mix.
-
Also prepare reactions for a stable reference gene (e.g., ACTB, GAPDH) for normalization.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of HTT mRNA using the comparative Cq (ΔΔCq) method, normalizing the HTT Cq value to the reference gene Cq value and comparing treated samples to vehicle controls.
Protocol 3: HTT Protein Quantification by Electrochemiluminescence (ECL) Immunoassay
This method, often performed on the Meso Scale Discovery (MSD) platform, provides a highly sensitive, quantitative alternative to Western blotting.
-
Plate Coating: Use MSD plates pre-coated with a capture antibody specific for huntingtin (e.g., 2B7, which binds the N-terminus).
-
Sample Preparation: Prepare tissue or cell lysates as described for Western Blotting. Dilute lysates to fall within the dynamic range of the assay.
-
Incubation: Add standards, controls, and diluted samples to the wells of the MSD plate. Incubate for 1-2 hours at room temperature with shaking. This allows the HTT protein in the sample to bind to the capture antibody.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound material.
-
Detection Antibody: Add a detection antibody that recognizes a different epitope on the HTT protein (e.g., MAB2166 or MW1). This antibody is conjugated with an electrochemiluminescent label (SULFO-TAG). Incubate for 1-2 hours at room temperature with shaking.
-
Final Wash: Wash the plate again to remove any unbound detection antibody.
-
Reading: Add MSD Read Buffer to each well and immediately analyze the plate on an MSD instrument. The instrument applies a voltage that stimulates the SULFO-TAG label to emit light, and the intensity of this light is measured.
-
Data Analysis: The light signal is proportional to the amount of HTT protein in the sample. Calculate protein concentrations by interpolating the signals from the samples against a standard curve generated from recombinant HTT protein standards.
Summary
The development of small molecules for HTT lowering represents a promising oral therapeutic strategy for Huntington's disease. This compound serves as a key preclinical tool, demonstrating that the splicing modulation mechanism can effectively reduce HTT protein levels in the CNS and peripheral tissues in animal models. PTC518 is the clinical embodiment of this strategy, having advanced through clinical trials where it has confirmed its mechanism of action and demonstrated significant, dose-dependent HTT protein reduction in patients with a favorable safety profile. While the ultimate clinical benefit of PTC518 is still under investigation, the data gathered to date supports the continued development of this HTT-lowering approach as a potential disease-modifying therapy for Huntington's disease.
References
A Researcher's Guide to Cross-Validating Huntingtin (HTT) Protein Detection with Different Antibodies
A Clarification on HTT-D3: Before proceeding, it is crucial to clarify that this compound is not a protein but a small molecule splicing modulator designed to reduce the levels of the huntingtin (HTT) protein.[1][2][3] Therefore, antibodies, which target proteins, are not used to detect this compound. This guide will focus on the cross-validation of results for the detection of the Huntingtin (HTT) protein and its mutant form (mHTT) using various antibodies, a critical step in Huntington's Disease research.
This guide provides an objective comparison of commercially available antibodies for the detection of the Huntingtin protein. It includes a summary of their performance in various immunoassays, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in selecting the most suitable antibodies for their specific experimental needs.
Antibody Performance Comparison
The selection of a high-performing antibody is critical for reliable and reproducible results. The following tables summarize the performance of several commonly used anti-Huntingtin antibodies in Western Blot (WB), Immunohistochemistry (IHC), and Immunoprecipitation (IP). This data is compiled from multiple studies and should be used as a guide for antibody selection.[4][5]
Table 1: Anti-Huntingtin Antibody Performance in Western Blot
| Antibody | Host Species | Target Epitope | Supplier | Catalog # | Reported Performance | Citations |
| MAB2166 | Mouse | N-terminus | Millipore | MAB2166 | Good for detecting full-length and N-terminal fragments of HTT. | |
| EPR5526 | Rabbit | C-terminus | Abcam | ab109115 | Strong signal in Western Blot. | |
| D7F7 | Rabbit | Mid-region | Cell Signaling Technology | #5656 | Highly specific for HTT. | |
| 1C2 | Mouse | PolyQ tract | Millipore | MAB1574 | Specific for expanded polyglutamine tracts, useful for detecting mHTT. | |
| MW8 | Mouse | PolyQ tract | Developmental Studies Hybridoma Bank | MW8 | Highly sensitive for detecting aggregated mHTT in inclusions. | |
| EM48 | Mouse | N-terminus | Millipore | MAB5374 | Effective in detecting both diffuse and aggregated mHTT. | |
| S830 | Sheep | N-terminus | Good for detecting both diffuse and aggregated mHTT. |
Table 2: Anti-Huntingtin Antibody Performance in Immunohistochemistry (IHC)
| Antibody | Host Species | Target Epitope | Supplier | Catalog # | Reported Performance | Citations |
| EM48 | Mouse | N-terminus | Millipore | MAB5374 | Consistently stains mHTT in various mouse models. | |
| MW8 | Mouse | PolyQ tract | Developmental Studies Hybridoma Bank | MW8 | Highly sensitive for detecting mHTT inclusions in tissue sections. | |
| 1C2 | Mouse | PolyQ tract | Millipore | MAB1574 | Demonstrates consistent staining in various models, irrespective of age or form of mHTT. | |
| S830 | Sheep | N-terminus | Effective at detecting mHTT inclusions, particularly in later disease stages. | |||
| EPR5526 | Rabbit | C-terminus | Abcam | ab109115 | Suitable for IHC on paraffin-embedded sections. |
Table 3: Anti-Huntingtin Antibody Performance in Immunoprecipitation (IP)
| Antibody | Host Species | Target Epitope | Supplier | Catalog # | Reported Performance | Citations |
| MAB2166 | Mouse | N-terminus | Millipore | MAB2166 | Commonly used for IP of HTT. | |
| D7F7 | Rabbit | Mid-region | Cell Signaling Technology | #5656 | Efficiently immunoprecipitates HTT protein. | |
| 2B7 | Mouse | N-terminus | Used in sensitive immunoassays for mHTT detection. | |||
| 4C9 | Used in combination with 2B7 for a polyglutamine-independent HTT assay. |
Experimental Protocols
Detailed and optimized protocols are essential for successful and reproducible experiments. Below are standard protocols for Western Blotting, Immunohistochemistry, and Immunoprecipitation for the detection of the Huntingtin protein.
Western Blot Protocol for HTT Detection
This protocol outlines the key steps for detecting HTT in cell or tissue lysates.
-
Lysate Preparation:
-
Harvest cells or tissues and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a 4-12% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the primary anti-HTT antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Immunohistochemistry Protocol for HTT in Paraffin-Embedded Tissue
This protocol is for the detection of HTT in formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash slides with PBS (phosphate-buffered saline).
-
Block non-specific binding with 10% normal serum from the species of the secondary antibody for 1 hour.
-
Incubate with the primary anti-HTT antibody overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate until the desired color intensity is reached.
-
Rinse with water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Immunoprecipitation Protocol for HTT
This protocol describes the enrichment of HTT from cell or tissue lysates.
-
Lysate Preparation:
-
Prepare cell or tissue lysate using a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunocomplex Formation:
-
Incubate the pre-cleared lysate with 1-5 µg of the primary anti-HTT antibody overnight at 4°C with gentle rotation.
-
-
Capture of Immunocomplex:
-
Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immunocomplex.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by resuspending them in Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
The eluted sample is now ready for analysis by Western Blot.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for antibody validation and the signaling pathway associated with Huntington's Disease.
Caption: A general workflow for the cross-validation of antibodies.
Caption: Key events in the Huntington's Disease signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to selecting high-performing antibodies for Huntingtin (UniProt ID: P42858) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
independent verification of HTT-D3's effect on HTT splicing
An Independent Review of Therapeutic Strategies Targeting Huntingtin (HTT) Splicing
For researchers and professionals in drug development, the modulation of Huntingtin (HTT) pre-mRNA splicing has emerged as a promising therapeutic avenue for Huntington's disease (HD). This guide provides a comparative analysis of key molecular approaches designed to alter HTT splicing, with a focus on their mechanisms, efficacy, and the experimental methods used for their verification. While the specific compound 'HTT-D3' was not identified in a review of published literature, this guide examines other well-documented splicing modulators.
Comparative Analysis of HTT Splicing Modulators
The primary strategies for modulating HTT splicing involve small molecules that induce nonsense-mediated decay and antisense oligonucleotides (ASOs) that alter exon inclusion.
Small Molecule Splicing Modulators
Orally bioavailable small molecules represent a non-invasive approach to lowering HTT protein levels systemically.[1] These compounds typically work by promoting the inclusion of a pseudoexon into the mature HTT mRNA. This pseudoexon contains a premature termination codon, which flags the mRNA for degradation through the nonsense-mediated decay (NMD) pathway, ultimately reducing the levels of both wild-type and mutant HTT protein.[1][2][3]
| Compound | Mechanism of Action | Efficacy (in vitro) | Key Findings & Status |
| Branaplam (LMI070) | Promotes inclusion of a 115 bp frameshift-inducing pseudoexon in the HTT transcript.[4] | IC50 < 10 nM for reducing total and mutant HTT levels in patient-derived cells. | Was under investigation for HD (VIBRANT-HD trial, NCT05111249), but the trial was suspended due to cases of peripheral neuropathy. Also shown to ameliorate aberrant alternative splicing seen in HD patient neurons. |
| PTC518 | Promotes insertion of a pseudoexon at the exon 49-50 junction of HTT pre-mRNA, leading to NMD. | Potent HTT-lowering activity demonstrated in human HD stem cells. | Currently in a Phase 2 clinical trial (PIVOT-HD, NCT05358717). |
| HTT-C1 / HTT-C2 / HTT-D1 | Induce inclusion of a pseudoexon within intron 49 of the HTT pre-mRNA, leading to NMD. | HTT-C1 and HTT-D1 reduce HTT mRNA by ~50% at 0.25 µM in patient-derived B-lymphocytes. | Preclinical compounds demonstrating the feasibility of this HTT-lowering strategy. HTT-C2 showed dose-dependent reduction of mutant HTT in the BACHD mouse model. |
| Risdiplam | An SMN2 splicing modulator that also affects HTT splicing, promoting pseudoexon inclusion. | Demonstrates a dose-dependent effect on HTT splice products. However, it has a 170-fold lower potency for mHTT reduction compared to HTT-C2. | Primarily developed for Spinal Muscular Atrophy (SMA), its effect on HTT highlights shared mechanisms among splicing modulators. |
Antisense Oligonucleotides (ASOs)
ASOs are synthetic single-stranded nucleic acids that can bind to a target pre-mRNA and modulate its splicing. Unlike the small molecules described above, which are designed to reduce total HTT protein, ASOs can be engineered to achieve more specific modifications, such as removing exons that confer toxicity.
| Compound/Strategy | Mechanism of Action | Efficacy (in vivo) | Key Findings & Status |
| AON12.1 | Induces partial skipping of exon 12 in the HTT pre-mRNA. Exon 12 contains a critical caspase-6 cleavage site, and its removal is intended to reduce the generation of toxic HTT protein fragments. | Intracerebroventricular treatment in YAC128 mice induced ~40% exon skipping and modification of the protein. | Partially restored phenotype in YAC128 mice, including body weight and activity levels, and preserved striatal volume. Represents a strategy to reduce HTT toxicity without lowering total protein levels. |
| Allele-Specific ASOs | Target single nucleotide polymorphisms (SNPs) enriched on mutant HTT alleles to selectively suppress the mutant protein. | Potent and specific silencing of mutant HTT demonstrated in primary neurons from Hu97/18 mice. | A promising strategy to preserve the function of wild-type HTT, although clinical trials for some HTT-lowering ASOs have been halted. |
Signaling Pathways and Experimental Workflows
The mechanisms of action for these compounds involve the cellular splicing machinery. Small molecule splicing modulators often enhance the recognition of weak splice sites on the pre-mRNA, leading to the inclusion of otherwise excluded sequences like pseudoexons.
Caption: Mechanism of HTT protein reduction by small molecule splicing modulators.
The experimental validation of these effects follows a logical workflow from RNA analysis to protein quantification.
Caption: Workflow for assessing the impact of splicing modulators on HTT expression.
Experimental Protocols
Accurate verification of a compound's effect on HTT splicing requires robust and reproducible experimental methods. Below are summaries of key protocols cited in the literature.
Analysis of HTT mRNA Splicing and Levels via RT-qPCR
This method is used to quantify the amount of total HTT mRNA remaining after treatment with a splicing modulator.
-
Cell Treatment: Patient-derived fibroblasts or B-lymphocytes are treated with the compound (e.g., HTT-C1 at 125 nM) or a vehicle control (DMSO) for 24 hours.
-
RNA Isolation: Total RNA is purified from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to the HTT transcript. The results are normalized to a housekeeping gene (e.g., GAPDH, TBP) to control for variations in RNA input. The percentage of remaining HTT mRNA is calculated relative to the vehicle control.
Characterization of Splicing Events by Next-Generation Sequencing (NGS)
NGS provides a comprehensive view of splicing events across the entire HTT transcript.
-
Sample Preparation: As described above, cells are treated and RNA is extracted.
-
Library Preparation: An AmpliSeq™ library is prepared, which involves targeted amplification of the HTT transcript.
-
Sequencing: The library is sequenced on a high-throughput platform.
-
Data Analysis: Sequencing reads are mapped to a reference human genome (e.g., hg19) using software like TopHat2. A "junction expression index (JEI)" can be calculated for each intron. The JEI is the percentage of sequencing reads that support the correctly annotated intron splicing compared to all reads from that splice site. A significant reduction in the JEI for a specific intron (e.g., >25%) indicates an alternative splicing event, such as the inclusion of a pseudoexon. Sashimi plots are used to visualize these alternative splicing events.
Quantification of HTT Protein Levels
This is the ultimate readout to confirm that mRNA-level changes translate to a reduction in the target protein.
-
Cell Lysis: Following treatment, cells are lysed to release total protein.
-
Protein Quantification: The total protein concentration is determined.
-
Western Blotting or Mesoscale Discovery (MSD) Assay:
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the HTT protein. A loading control (e.g., calnexin) is used for normalization.
-
MSD Assay: This is a highly sensitive immunoassay used for robust quantification of total and mutant HTT in various cell and tissue lysates.
-
-
Analysis: The intensity of the HTT protein band (Western Blot) or the signal from the MSD assay is quantified and normalized to the loading control or total protein, then compared to the vehicle-treated samples.
References
A Comparative Analysis of HTT-D3 and Other Therapeutic Agents for Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is a devastating neurodegenerative disorder with a critical unmet need for disease-modifying therapies. The therapeutic landscape is evolving rapidly, with several innovative approaches targeting the underlying pathology of the disease. This guide provides a comparative analysis of HTT-D3, an investigational small molecule splicing modulator, against other prominent drugs for HD. The information is intended to be a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current therapeutic strategies, supported by experimental data and detailed methodologies.
Overview of Compared Therapeutic Agents
This guide focuses on a selection of drugs that represent diverse mechanisms of action in the treatment of Huntington's disease:
-
This compound (and its clinical analog, PTC518): An orally bioavailable small molecule designed to modulate the splicing of the huntingtin (HTT) gene, leading to reduced production of the mutant huntingtin protein (mHTT).
-
Tetrabenazine and Deutetrabenazine: Vesicular monoamine transporter 2 (VMAT2) inhibitors that are approved for the treatment of chorea associated with HD.
-
Pridopidine: A sigma-1 receptor (S1R) agonist with neuroprotective properties.
-
Tominersen: An antisense oligonucleotide (ASO) designed to reduce the production of the huntingtin protein.
-
AMT-130: An adeno-associated virus (AAV) vector-based gene therapy delivering a microRNA (miRNA) to lower huntingtin protein levels.
Quantitative Data Comparison
The following tables summarize the available quantitative data for each therapeutic agent, focusing on key efficacy and biomarker endpoints from preclinical and clinical studies.
Table 1: Huntingtin (HTT) Protein Lowering
| Drug | Study/Model | Method | HTT Lowering | Citation(s) |
| PTC518 | Phase 2 (PIVOT-HD) | Blood | 23% (5mg), 36-39% (10mg) at 12 months | [1][2][3] |
| Phase 1 (Healthy Volunteers) | Blood | 30-50% (dose-dependent) | [1] | |
| Tominersen | Phase 1/2a | CSF | 38% (120mg) | [4] |
| Phase 3 (GENERATION HD1) | CSF | Dose-dependent reduction | ||
| AMT-130 | Preclinical (Minipig) | Brain Tissue | Dose-dependent and sustained reduction |
Table 2: Clinical Efficacy - Motor Function
| Drug | Trial | Primary Endpoint | Result | Citation(s) |
| Tetrabenazine | TETRA-HD | UHDRS Total Maximal Chorea (TMC) Score | -5.0 point reduction vs. -1.5 for placebo | |
| Deutetrabenazine | First-HD | UHDRS Total Maximal Chorea (TMC) Score | -4.4 point reduction vs. -1.9 for placebo | |
| Pridopidine | PROOF-HD | UHDRS-Total Functional Capacity (TFC) | Not met; significant improvement in cUHDRS in patients not taking antidopaminergic medications | |
| Tominersen | GENERATION HD1 | cUHDRS | Worsening of scores in the higher dose group compared to placebo | |
| AMT-130 | Phase 1/2 | cUHDRS | 80% slowing of disease progression with high dose at 2 years |
Table 3: Clinical Efficacy - Functional Capacity and Global Impression
| Drug | Trial | Endpoint | Result | Citation(s) |
| Tetrabenazine | TETRA-HD | Clinical Global Impression of Improvement | 69% of patients with a score ≤3 vs. 24% for placebo | |
| Deutetrabenazine | First-HD | Patient and Clinical Global Impressions of Change | Significant improvement (p=0.002) | |
| Pridopidine | PRIDE-HD | Total Functional Capacity (TFC) | Beneficial effect on TFC at 52 weeks (ΔTFC vs placebo 0.87, p=0.0032) | |
| AMT-130 | Phase 1/2 | Total Functional Capacity (TFC) | Preserved function compared to baseline |
Table 4: Biomarker Data - Neurofilament Light Chain (NfL)
| Drug | Trial | Result | Citation(s) |
| PTC518 | PIVOT-HD | Dose-dependent lowering of plasma NfL at 24 months | |
| AMT-130 | Phase 1/2 | Mean CSF NfL below baseline at 30 months (low dose) and near baseline at 18 months (high dose) |
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
Quantification of Huntingtin (HTT) Protein Levels
Method: Electrochemiluminescence Immunoassay (e.g., Meso Scale Discovery - MSD)
Protocol Summary:
-
Sample Preparation: Lysates from peripheral blood mononuclear cells (PBMCs), cerebrospinal fluid (CSF), or brain tissue are prepared. Total protein concentration is determined using a standard assay (e.g., BCA).
-
Assay Plate Preparation: MSD plates are coated with a capture antibody specific for the HTT protein.
-
Incubation: A fixed amount of lysate is added to the wells and incubated to allow the HTT protein to bind to the capture antibody.
-
Detection: A detection antibody, also specific to HTT and labeled with an electrochemiluminescent tag (e.g., SULFO-TAG™), is added to the wells.
-
Reading: The plate is read on an MSD instrument. An electric current is applied, causing the tag to emit light. The intensity of the emitted light is proportional to the amount of HTT protein in the sample.
-
Data Analysis: HTT levels are normalized to the total protein concentration of the sample. Standard curves with recombinant HTT protein can be used for absolute quantification.
Unified Huntington's Disease Rating Scale (UHDRS)
The UHDRS is a comprehensive clinical assessment tool used in HD clinical trials to evaluate motor function, cognitive function, behavioral abnormalities, and functional capacity.
-
Motor Assessment: This section includes assessments of oculomotor function, dysarthria, chorea, dystonia, gait, and postural stability. A higher score indicates more severe motor impairment.
-
Cognitive Assessment: This includes tests such as the Symbol Digit Modalities Test, Stroop Test, and Verbal Fluency Test to assess cognitive functions like attention, processing speed, and executive function.
-
Behavioral Assessment: This part assesses the frequency and severity of behavioral and psychiatric symptoms common in HD, such as depression, anxiety, irritability, and psychosis, based on interviews with the patient and caregiver.
-
Functional Assessment: This includes the Total Functional Capacity (TFC) scale, which measures the patient's ability to perform daily activities in areas of occupation, finances, domestic chores, and activities of daily living. The Independence Scale assesses the level of care required by the patient.
Assessment of Motor Function in HD Mouse Models
Method: Rotarod Test
Protocol Summary:
-
Apparatus: A rotating rod with a textured surface to provide grip. The speed of rotation can be fixed or accelerated.
-
Acclimation: Mice are acclimated to the testing room and the stationary rotarod apparatus before the trial begins.
-
Training: Mice are trained on the rotarod at a low, constant speed for a set duration on the day before testing.
-
Testing:
-
Fixed Speed Protocol: The rod rotates at a constant speed, and the latency to fall is recorded.
-
Accelerating Protocol: The rod's rotation speed gradually increases, and the speed at which the mouse falls is recorded.
-
-
Data Analysis: The latency to fall or the rotational speed at which the mouse falls is averaged over multiple trials. A shorter latency or fall at a lower speed indicates impaired motor coordination and balance.
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed in this guide employ distinct mechanisms to address the pathology of Huntington's disease. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Mechanisms of HTT-lowering therapies.
References
Comparative Efficacy of HTT-D3 in Huntington's Disease Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and objective comparison of the preclinical efficacy of HTT-D3, a novel small molecule splicing modulator, against other investigational huntingtin (HTT)-lowering therapeutics for Huntington's disease (HD). The data presented is derived from publicly available preclinical studies.
Executive Summary
Huntington's disease is a fatal neurodegenerative disorder caused by a mutation in the HTT gene, leading to the production of a toxic mutant huntingtin protein (mHTT). A primary therapeutic strategy is the reduction of mHTT levels. This compound is an orally bioavailable, central nervous system (CNS)-penetrant small molecule that modulates the splicing of HTT pre-mRNA. This mechanism induces the inclusion of a pseudoexon containing a premature termination codon, leading to the degradation of HTT mRNA and a subsequent reduction in HTT protein levels.[1] Preclinical studies in established mouse models of HD demonstrate the potential of this compound to significantly lower mHTT in both the brain and peripheral tissues. This guide summarizes the available quantitative data for this compound and provides a comparative overview with other HTT-lowering modalities, including antisense oligonucleotides (ASOs) and other small molecules.
This compound: Preclinical Efficacy Data
The primary preclinical data for this compound comes from studies conducted in the BACHD and Hu97/18 mouse models of Huntington's disease. These models express the full-length human mHTT gene and are widely used in preclinical research.
HTT Protein Reduction in HD Mouse Models
Oral administration of this compound resulted in a dose-dependent reduction of mHTT protein in both the brain and peripheral tissues of BACHD and Hu97/18 mice.
| Mouse Model | Tissue | Dose (mg/kg) | Treatment Duration | mHTT Protein Reduction (%) | Reference |
| BACHD | Brain | 10 | 21 days | ~50% | [2] |
| Liver | 10 | Not Specified | >90% | [2] | |
| Hu97/18 | Striatum | Not Specified | Not Specified | Uniform Reduction | [2] |
| Cortex | Not Specified | Not Specified | Uniform Reduction | [2] | |
| Plasma | Not Specified | Not Specified | Correlated with CSF | ||
| CSF | Not Specified | Not Specified | Correlated with Plasma |
HTT mRNA Reduction
This compound's mechanism of action leads to the degradation of HTT mRNA. Studies in BACHD mice demonstrated a reduction in mHTT mRNA levels following treatment.
| Mouse Model | Tissue | Dose (mg/kg) | Treatment Duration | mHTT mRNA Reduction | Reference |
| BACHD | Brain | 10 | Single Dose & 21 days | Similar response to protein reduction |
Comparative Analysis with Other HTT-Lowering Therapeutics
Direct head-to-head preclinical studies comparing this compound with other HTT-lowering agents are limited. The following tables provide a summary of publicly available data from separate studies on other notable HTT-lowering drugs to offer a broader context for the efficacy of different therapeutic modalities.
Antisense Oligonucleotides (ASOs)
ASOs are a prominent class of drugs being investigated for HD. Tominersen is a non-selective ASO that targets both mHTT and wild-type HTT (wtHTT).
| Compound | Mouse Model | Tissue | Dose | Treatment Duration | mHTT Reduction (%) | Reference |
| Tominersen | YAC128 | Brain | Not Specified | Up to 6 months | Sustained reduction |
Other Small Molecules
Branaplam is another orally available small molecule that acts as a splicing modulator to lower HTT levels.
| Compound | Mouse Model | Finding | Reference |
| Branaplam | HD mouse model | Lowers mHTT protein levels |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound as an HTT splicing modulator.
Caption: General experimental workflow for preclinical efficacy testing.
Experimental Protocols
Animal Models
-
BACHD Mice: These mice are transgenic for a full-length human HTT gene with 97 CAG-CAA repeats, expressing mHTT under the control of the endogenous human HTT promoter.
-
Hu97/18 Mice: This humanized mouse model expresses full-length human mHTT with approximately 97 CAG repeats and wild-type human HTT with 18 repeats, on a mouse Htt null background.
Drug Administration
-
This compound was administered orally to the mouse models. Specific formulations and dosing schedules varied between studies but generally involved daily administration for a specified period (e.g., 21 days).
Tissue Collection and Processing
-
Following the treatment period, animals were euthanized, and various tissues, including brain (striatum, cortex), liver, plasma, and cerebrospinal fluid (CSF), were collected for analysis. Tissues were processed to extract protein and RNA.
Quantification of HTT Protein and mRNA
-
HTT Protein: Levels of mHTT and total HTT were quantified using methods such as enzyme-linked immunosorbent assay (ELISA) and Western blotting with specific antibodies.
-
HTT mRNA: Levels of HTT mRNA were measured using quantitative real-time polymerase chain reaction (qRT-PCR).
Statistical Analysis
-
The percentage reduction in HTT protein and mRNA was calculated relative to vehicle-treated control animals. Statistical significance was determined using appropriate statistical tests as described in the primary literature.
Conclusion
The preclinical data for this compound demonstrates its potential as an orally bioavailable, CNS-penetrant therapeutic for Huntington's disease that effectively lowers HTT levels in both the brain and periphery. Its mechanism as a splicing modulator represents a novel approach to reducing the pathogenic mHTT protein. While direct comparative efficacy studies are needed to definitively position this compound against other HTT-lowering modalities, the available data suggests it is a promising candidate for further development. The information presented in this guide is intended to provide a foundation for researchers and drug development professionals to objectively evaluate the preclinical profile of this compound.
References
- 1. Preclinical evaluation of stereopure antisense oligonucleotides for allele-selective lowering of mutant HTT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel humanized mouse model of Huntington disease for preclinical development of therapeutics targeting mutant huntingtin alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of HTT-D3: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research compound HTT-D3 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide synthesizes general best practices for the disposal of research chemicals. Researchers, scientists, and drug development professionals should use this information in conjunction with their institution's specific waste management protocols and consult with their Environmental Health and Safety (EHS) department.
This compound is a potent, orally active huntingtin (HTT) splicing modulator investigated for its potential in Huntington's disease research.[1][2][3] While it is shipped as a non-hazardous chemical, the toxicological properties of this compound have not been fully elucidated.[4] Therefore, it is imperative to handle and dispose of this compound and any contaminated materials as potentially hazardous chemical waste.
Key Chemical and Physical Properties
A summary of the available data for this compound is presented below. The lack of comprehensive hazard information necessitates a cautious approach to its handling and disposal.
| Property | Value | Source |
| Chemical Name | 7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline | [4] |
| CAS Number | 2254502-89-9 | |
| Molecular Formula | C23H25FN6 | |
| Molecular Weight | 404.48 g/mol | |
| Appearance | To be determined | |
| Solubility | DMSO: 0.71 mg/mL (1.76 mM) (Sonication recommended) | |
| Storage | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C. Store in a dry, dark place. |
Experimental Protocols for Proper Disposal
The following step-by-step procedures are based on general principles of laboratory chemical waste management and should be adapted to comply with institutional and local regulations.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound: Pure, unused, or expired this compound powder should be treated as chemical waste. Do not attempt to dispose of it in the regular trash or down the drain.
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, gloves, bench paper, and vials, must be considered contaminated and disposed of as hazardous solid waste.
-
Contaminated Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and rinsates from cleaning contaminated glassware, must be collected as hazardous liquid waste.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof container with a secure lid.
-
The container should be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound Contaminated Solid Waste."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, shatter-resistant container with a screw-top cap.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and should list all chemical constituents, including solvents and the estimated concentration of this compound.
-
Never mix incompatible waste streams.
-
Step 3: Labeling and Storage
-
All waste containers must be accurately and clearly labeled with the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Provide them with all the necessary information about the waste, as indicated on the label.
-
Follow all institutional procedures for waste pickup and handover.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling HTT-D3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel research compound HTT-D3. Given that a comprehensive Safety Data Sheet (SDS) is not publicly available for this compound, this guidance is founded on the precautionary principle, treating the compound as potentially potent and hazardous. These protocols are designed to ensure the safety of all laboratory personnel.
Immediate Safety and Logistical Information
This compound is a CNS-penetrant small molecule designed to modulate the splicing of the huntingtin (HTT) gene.[1][2][3] While some suppliers may ship this compound as a non-hazardous chemical, its potent biological activity necessitates stringent safety protocols.[3] All handling of this compound should be conducted by trained personnel familiar with the procedures for potent compounds.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 404.49 g/mol | MedKoo Biosciences |
| Chemical Formula | C23H25FN6 | MedKoo Biosciences |
| Short-Term Storage | 0 - 4 °C (days to weeks) | MedKoo Biosciences |
| Long-Term Storage | -20 °C (months to years) | MedKoo Biosciences |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is critical when handling compounds of unknown toxicity and high potency. The following table outlines the recommended PPE for various procedures involving this compound.
| Procedure | Minimum Required PPE |
| General Handling | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Fully-buttoned laboratory coat |
| Weighing of Powders | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron or gown |
| Conducting Reactions | - Double nitrile gloves (select based on reactants)- Chemical splash goggles- Laboratory coat- Mandatory: Certified chemical fume hood or glove box |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat |
Operational Plan: Safe Handling and Use
Adherence to a strict operational plan is essential to minimize exposure and ensure a safe laboratory environment.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or aerosols.[4]
-
Pre-Experiment Checklist: Before beginning any procedure, ensure that all necessary PPE is available and in good condition. Verify that spill cleanup materials are readily accessible.
-
Weighing: When weighing solid this compound, use a ventilated balance enclosure or a powder-containment hood to prevent the generation of dust.[4] Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to further minimize dust.[4]
-
Solution Preparation: Prepare solutions in a certified chemical fume hood. Add the solid compound to the solvent slowly to avoid splashing.
Spill Management
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Secure the Area: Prevent entry into the affected area.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, use an appropriate absorbent material. For solid spills, carefully cover the powder with a damp cloth or absorbent pads to avoid creating dust.
-
Cleanup: Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
Due to its potent biological activity, all this compound waste, including empty containers, contaminated PPE, and experimental materials, should be treated as hazardous chemical waste.
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Container Management: Use containers that are in good condition and compatible with the waste. Keep containers closed except when adding waste.
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty Containers: "Empty" containers that held this compound should be managed as hazardous waste. They can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines.
Experimental Protocols
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
